molecular formula C8H14O2 B021995 2-Propylpent-2-enoic acid CAS No. 60218-41-9

2-Propylpent-2-enoic acid

カタログ番号: B021995
CAS番号: 60218-41-9
分子量: 142.20 g/mol
InChIキー: ZKNJEOBYOLUGKJ-ALCCZGGFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-propyl-2-pentenoic acid is a methyl-branched fatty acid.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

60218-41-9

分子式

C8H14O2

分子量

142.20 g/mol

IUPAC名

(Z)-2-propylpent-2-enoic acid

InChI

InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h5H,3-4,6H2,1-2H3,(H,9,10)/b7-5-

InChIキー

ZKNJEOBYOLUGKJ-ALCCZGGFSA-N

SMILES

CCCC(=CCC)C(=O)O

異性体SMILES

CCC/C(=C/CC)/C(=O)O

正規SMILES

CCCC(=CCC)C(=O)O

外観

Assay:≥98%A crystalline solid

物理的記述

Solid

ピクトグラム

Acute Toxic

関連するCAS

69827-64-1 (hydrochloride salt)

同義語

(E)-2-ene valproic acid
2-envalproic acid
2-enVPA
2-n-propylpent-2-enoic acid
2-propyl-2-pentenoic acid
2-propyl-2-pentenoic acid, (E)-isomer
2-propyl-2-pentenoic acid, (Z)-isomer
2-propyl-2-pentenoic acid, sodium salt
delta2,3 VPE
delta2-valproic acid
E-delta(2)-valproic acid
trans-2-en-valproate
trans-2-en-VPA
trans-2-ene-valproic acid

製品の起源

United States

Foundational & Exploratory

Technical Monograph: (E)-2-Propylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation, Synthetic Pathways, and Pharmacological Profile

Part 1: Executive Technical Summary

(E)-2-Propylpent-2-enoic acid (CAS: 33786-47-9), widely designated as trans-2-ene-valproic acid (trans-2-ene-VPA), represents a critical bioactive metabolite of the antiepileptic drug Valproic Acid (VPA). Unlike the hepatotoxic 4-ene-VPA metabolite, the 2-ene isomer retains significant anticonvulsant potency—approximately 60–90% of the parent compound—while exhibiting a distinct safety profile.

This guide delineates the structural rigidity introduced by the


-unsaturation, which alters the molecule's interaction with histone deacetylases (HDACs) and metabolic enzymes. We provide a self-validating synthetic workflow and a mechanistic analysis of its role in VPA biotransformation.

Part 2: Structural Constitution & Stereochemistry

Chemical Identity

The molecule is an


-unsaturated carboxylic acid. The presence of the double bond at the C2-C3 position creates geometric isomerism. The (E)-isomer is the thermodynamically stable form and the predominant metabolite found in plasma during VPA therapy.
PropertySpecification
IUPAC Name (E)-2-propylpent-2-enoic acid
Common Synonyms trans-2-en-VPA; (E)-

-VPA
Molecular Formula

Molecular Weight 142.20 g/mol
Stereochemistry (E)-configuration (Cahn-Ingold-Prelog)
pKa ~4.6 (Acidic due to conjugation)
Appearance Crystalline solid / Low-melting solid
Stereochemical Logic (CIP Priority)

To validate the (E) designation, we apply Cahn-Ingold-Prelog priority rules to the alkene carbons:

  • C2 Position: The Carboxyl group (-COOH) has higher priority than the Propyl group (

    
    ).
    
  • C3 Position: The Ethyl group (

    
    ) has higher priority than the Hydrogen atom (-H).
    
  • Configuration: In the (E)-isomer, the high-priority groups (-COOH and -Ethyl) are on opposite sides of the double bond (Entgegen).

Structural Visualization

The following diagram illustrates the connectivity and the specific (E)-geometry required for receptor binding.

Caption: Node-based topology of (E)-2-propylpent-2-enoic acid showing the trans-relationship between the carboxylic acid and the ethyl chain.

Part 3: Synthetic Methodology (Protocol)

Objective: Selective synthesis of (E)-2-propylpent-2-enoic acid via dehydrohalogenation.

Principle: The introduction of a bromine atom at the


-position of valproic acid, followed by base-catalyzed elimination, yields the alkene. The (E)-isomer is thermodynamically favored due to reduced steric strain between the alkyl chains compared to the (Z)-isomer.
Reagents & Materials
  • Valproic Acid (99%)

  • Phosphorus Tribromide (

    
    )
    
  • Bromine (

    
    )
    
  • Potassium tert-butoxide (KOtBu)

  • Solvents: Dichloromethane (DCM), THF (anhydrous)

Step-by-Step Workflow
  • 
    -Bromination (Hell-Volhard-Zelinsky variant): 
    
    • Charge a flame-dried flask with Valproic Acid (1.0 eq).

    • Add catalytic

      
       (0.1 eq) followed by slow addition of 
      
      
      
      (1.05 eq) at 0°C.
    • Heat to 50°C for 2 hours to drive the reaction to completion.

    • Checkpoint: Monitor via TLC (disappearance of starting material).

    • Result: 2-Bromo-2-propylpentanoic acid.

  • Dehydrobromination (Elimination):

    • Dissolve the crude

      
      -bromo acid in anhydrous THF.
      
    • Add Potassium tert-butoxide (2.5 eq) slowly at 0°C to prevent polymerization.

    • Reflux the mixture for 4–6 hours. The bulky base favors the formation of the conjugated alkene (Zaitsev product).

  • Work-up & Isolation:

    • Acidify the reaction mixture with 1N HCl to pH 2.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with brine, dry over

      
      .
      
  • Purification (Isomer Separation):

    • The crude product is a mixture of (E) and (Z) isomers (typically >90% E).

    • Recrystallize from cold hexane or pentane. The (E)-isomer crystallizes more readily due to better packing symmetry.

    • Validation: Confirm purity via HPLC (C18 column, MeOH/Water gradient).

Part 4: Analytical Characterization

To ensure the integrity of the synthesized or isolated compound, the following spectral signatures must be verified.

Nuclear Magnetic Resonance ( -NMR)

The diagnostic signal is the olefinic proton at C3.

Proton EnvironmentChemical Shift (

ppm)
MultiplicityInterpretation
-CH= (C3) 6.7 – 6.9 Triplet (

Hz)
Deshielded by conjugation and

-position to COOH. Triplet due to adjacent

.
Propyl

(Allylic)
2.2 – 2.4MultipletAllylic protons on the C2-propyl chain.
Ethyl

(Allylic)
2.1 – 2.3Quintet/MultipletAllylic protons on the C3-ethyl chain.
Methyls (

)
0.9 – 1.0TripletTerminal methyl groups.

Expert Insight: In the (Z)-isomer, the olefinic proton often shifts slightly upfield (shielded by the steric crowding of the cis-carboxyl group), providing a method to quantify isomeric purity.

Part 5: Biological Context & Metabolism

Metabolic Pathway

(E)-2-ene-VPA is not just a drug candidate; it is a natural metabolic product of VPA mitochondrial


-oxidation. Unlike the cytosolic glucuronidation pathway, this mitochondrial route determines the formation of active vs. toxic metabolites.

Caption: VPA metabolism showing the divergence between the stable mitochondrial 2-ene pathway and the toxic microsomal 4-ene pathway.

Pharmacological Significance[3]
  • Anticonvulsant Activity: The (E)-2-ene metabolite crosses the blood-brain barrier and exerts anticonvulsant effects comparable to VPA.

  • Teratogenicity: While VPA is a potent teratogen (neural tube defects), the (E)-2-ene analog has shown reduced teratogenic potential in specific rodent models, likely due to its inability to form the reactive epoxide intermediates that 4-ene-VPA forms.

  • HDAC Inhibition: Like the parent compound, (E)-2-ene-VPA inhibits Class I Histone Deacetylases, which is relevant for its potential use in oncology and spinal muscular atrophy (SMA) research.

References

  • Löscher, W., et al. (1991). Trans-2-en-valproate: Reevaluation of its anticonvulsant efficacy in standardized seizure models in mice, rats and dogs. Epilepsy Research.

  • Rettenmeier, A. W., et al. (1987). Quantitative metabolic profiling of valproic acid in humans using automated gas chromatography/mass spectrometry. Drug Metabolism and Disposition.[1][2]

  • Nau, H., et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and pharmacodynamics. Pharmacology & Toxicology.

  • PubChem Database. (2025).[3] Compound Summary for CID 6437068: (E)-2-propylpent-2-enoic acid.[3][4][5] National Center for Biotechnology Information. [3]

  • Bialer, M. (2012). Chemical properties of antiepileptic drugs (AEDs). In: Antiepileptic Drugs, 5th Edition.

Sources

Technical Guide: 2-Propylpent-2-enoic Acid (2-ene-VPA) as a Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Propylpent-2-enoic acid (commonly known as 2-ene-VPA or


-VPA ), a primary unsaturated metabolite of Valproic Acid (VPA). It focuses specifically on its pharmacological identity as a Histone Deacetylase (HDAC) inhibitor, distinguishing its molecular behavior, potency, and safety profile from its parent compound.

Executive Summary: The Molecule and the Mechanism

This compound is an


-unsaturated carboxylic acid and the major pharmacologically active metabolite of the antiepileptic drug Valproic Acid (VPA). While VPA is a well-established Class I/IIa HDAC inhibitor, the status of 2-ene-VPA is distinct and often misunderstood.
  • Chemical Identity: 2-propyl-2-pentenoic acid (IUPAC).

  • Pharmacological Class: Short-chain fatty acid derivative; HDAC Inhibitor (Weak/Selective).

  • Key Differentiator: Unlike VPA, 2-ene-VPA is widely cited as non-teratogenic , a property that has driven research into its use as a safer alternative for neuroprotection and cancer therapy, despite its lower potency in chromatin remodeling.

Structural Pharmacodynamics

The introduction of a double bond at the C2–C3 position (


) alters the molecule's flexibility and its interaction with the HDAC catalytic pocket.
FeatureValproic Acid (VPA)This compound (2-ene-VPA)
Structure Saturated, flexible alkyl chainsRigidified by

-unsaturation
HDAC Inhibition (Cell-Free) IC

~1.5 mM
IC

~2.8 mM
Cellular Acetylation High (H3/H4 Hyperacetylation)Low / Negligible (in most cell lines)
Teratogenicity High (Neural Tube Defects)Low / Absent
Primary Utility Antiepileptic, Mood Stabilizer, AnticancerAnticonvulsant, potential non-toxic HDACi

Mechanism of Action: HDAC Inhibition Profile[1][2][3][4][5][6][7][8][9][10]

The Zinc-Binding Interaction

Like VPA, 2-ene-VPA functions by occupying the acetate release channel of the HDAC enzyme. The carboxylic acid moiety acts as a zinc-binding group (ZBG) at the bottom of the catalytic pocket, chelating the Zn


 ion required for the deacetylation of lysine residues on histone tails.

However, the Structure-Activity Relationship (SAR) reveals a critical limitation. The rigidity introduced by the double bond in 2-ene-VPA prevents the optimal "induced fit" required for potent inhibition of Class I HDACs (specifically HDAC1 and HDAC2).

Pathway Visualization

The following diagram illustrates the metabolic generation of 2-ene-VPA and its divergent downstream effects compared to VPA.

G VPA Valproic Acid (VPA) (Cytosol) Mito Mitochondrial Beta-Oxidation VPA->Mito Desaturation HDAC_Enz HDAC Enzyme Pocket (Zn2+ Chelation) VPA->HDAC_Enz Direct Binding TwoEne This compound (2-ene-VPA) Mito->TwoEne TwoEne->HDAC_Enz Direct Binding Path_A Potent Inhibition (VPA) IC50: 1.5mM HDAC_Enz->Path_A VPA Fit Path_B Weak Inhibition (2-ene-VPA) IC50: 2.8mM HDAC_Enz->Path_B 2-ene-VPA Fit Cell_Effect_A Histone Hyperacetylation (Chromatin Relaxation) Path_A->Cell_Effect_A Cell_Effect_B Minimal Acetylation (No Teratogenicity) Path_B->Cell_Effect_B

Caption: Comparative pathway of VPA and its metabolite 2-ene-VPA, highlighting the divergence in HDAC inhibitory potency and downstream cellular effects.

Experimental Protocols: Validating 2-ene-VPA Activity

To study 2-ene-VPA, researchers must distinguish between enzymatic inhibition (which it performs) and cellular hyperacetylation (which it often fails to induce). The following protocols are designed to validate this specific dichotomy.

Protocol A: Preparation of 2-ene-VPA Stock
  • Reagent: 2-Propyl-2-pentenoic acid (CAS: 60218-41-9).

  • Solubility: Hydrophobic. Poorly soluble in water; soluble in ethanol, DMSO, or 0.1N NaOH.

  • Standard Stock: 1 M solution in DMSO or PBS (adjusted to pH 7.4).

    • Weigh the liquid/solid accurately.

    • Dissolve in a minimal volume of DMSO.

    • Dilute with PBS. Note: If using the free acid, neutralize with equimolar NaOH to form the sodium salt for cell culture stability.

Protocol B: Comparative Histone Acetylation Assay (Western Blot)

This protocol validates whether 2-ene-VPA is acting as an HDAC inhibitor in your specific cell line (e.g., HeLa, HEK293, or Neuroblastoma cells).

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow 24h adhesion.
    
  • Treatment Groups:

    • Negative Control: Vehicle (DMSO/PBS).

    • Positive Control: VPA (Sodium Valproate) @ 2.0 mM.

    • Experimental: 2-ene-VPA @ 1.0 mM, 2.0 mM, and 5.0 mM.

  • Incubation: Treat cells for 24 hours . (Shorter exposures <6h are often insufficient for VPA-class inhibitors).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease Inhibitors AND Phosphatase Inhibitors .

    • Critical Step: You do not strictly need to add HDAC inhibitors (like TSA) to the lysis buffer if you process immediately on ice, but it is "Best Practice" to prevent deacetylation post-lysis.

  • Immunoblotting:

    • Primary Antibody: Anti-Acetyl-Histone H3 (Lys9/Lys14) or Anti-Acetyl-Histone H4.

    • Loading Control: Anti-Total H3 or Anti-GAPDH.

  • Readout:

    • VPA: Expect intense bands for Acetyl-H3 (3–5x fold increase).

    • 2-ene-VPA: Expect weak or baseline bands. If significant acetylation is observed, verify the purity of the 2-ene-VPA to ensure it has not isomerized or been contaminated with VPA.

Expert Insight: The Teratogenicity Paradox

A critical aspect of researching 2-ene-VPA is understanding why it is non-teratogenic.

The Hypothesis: Teratogenicity in VPA therapy (e.g., spina bifida) is strongly linked to the inhibition of HDACs during embryonic development, which disrupts the expression of developmental genes (e.g., Hoxa1).

The Evidence:

  • Enzyme vs. Cell: In cell-free lysates, 2-ene-VPA inhibits HDACs (IC

    
     2.8 mM). However, in whole embryos or intact cells, it fails to induce significant histone hyperacetylation.
    
  • Transport/Metabolism: It is hypothesized that 2-ene-VPA either does not accumulate in the nucleus at sufficient concentrations or is rapidly cleared, preventing the sustained HDAC inhibition necessary to disrupt embryogenesis.

  • Therapeutic Implication: This makes 2-ene-VPA a "cleaner" anticonvulsant candidate, but a poor candidate if the goal is purely epigenetic cancer therapy (which requires potent HDAC inhibition).

References

  • Göttlicher, M., et al. (2001).[1] Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells.[1] The EMBO Journal. Link

  • Eyal, S., et al. (2005). Histone deacetylases inhibition and tumor cells cytotoxicity by CNS-active VPA constitutional isomers and derivatives.[2] Biochemical Pharmacology. Link

  • Phiel, C. J., et al. (2001).[3][1] Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen.[4] Journal of Biological Chemistry. Link

  • Nau, H., et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and metabolism. Pharmacology & Toxicology. Link

  • Gurvich, N., et al. (2004). Histone deacetylase is a target of valproic acid-mediated cellular differentiation.[5][1] Cancer Research. Link

Sources

An In-depth Technical Guide to the Protein Binding Characteristics of 2-Propylpent-2-enoic Acid (Valproic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Propylpent-2-enoic acid, commonly known as valproic acid (VPA), is a cornerstone therapeutic agent for epilepsy, bipolar disorder, and migraine prophylaxis.[1][2][3] Its clinical efficacy and safety profile are intrinsically linked to its extensive but complex interactions with plasma proteins. This guide provides a detailed examination of the protein binding characteristics of VPA, synthesizing fundamental principles with field-proven experimental methodologies. We will explore the primary binding interactions, the multitude of factors that modulate these interactions, and the profound clinical implications of variability in binding. Furthermore, this document serves as a practical resource by providing detailed, step-by-step protocols for the core analytical techniques used to characterize these binding events, including Equilibrium Dialysis, Ultrafiltration, and Surface Plasmon Resonance.

Core Principles of Valproic Acid-Protein Interaction

The journey of a drug through the body is critically governed by its interaction with plasma proteins. For VPA, this interaction is a defining feature of its pharmacokinetic profile. Only the unbound, or "free," fraction of the drug is pharmacologically active, capable of crossing biological membranes like the blood-brain barrier to exert its therapeutic effects.[4][5]

Primary Binding Partner: Human Serum Albumin (HSA)

VPA is highly bound to plasma proteins, with the primary binding partner being human serum albumin (HSA).[1][2][4][6][7] In a therapeutic setting, approximately 80-95% of the total VPA in the bloodstream is bound to albumin.[1][2][3][7]

Saturable, Concentration-Dependent Binding

A crucial characteristic of VPA's interaction with HSA is that it is both saturable and concentration-dependent.[1][2][7] This means that as the total concentration of VPA in the plasma increases, the available binding sites on albumin become occupied. Consequently, a smaller proportion of the drug can be bound, leading to a disproportionate increase in the pharmacologically active free fraction.[4][5] This non-linear relationship is a key factor in the pharmacokinetic variability of VPA.[7]

  • At lower therapeutic concentrations (~40 mcg/mL), the free fraction is approximately 10%.[4]

  • At higher concentrations (~130-145 mcg/mL), the free fraction can increase to 18.5% or even over 20%.[4][5]

Studies have indicated that VPA binds to at least two different groups of sites on the albumin molecule, each with distinct association constants, further contributing to the complexity of the interaction.[4][6][8]

Factors Modulating Valproic Acid Protein Binding

The dynamic equilibrium between bound and unbound VPA is not static; it is influenced by a host of physiological, pathological, and pharmacological factors. Understanding these modulators is essential for predicting and managing the therapeutic response to VPA.

Albumin Concentration

Conditions that lead to hypoalbuminemia, such as advanced age, liver disease, and renal impairment, directly reduce the number of available binding sites for VPA.[1][4][6][8] This results in a significantly higher free fraction of the drug, which can increase the risk of toxicity even when total VPA concentrations appear to be within the therapeutic range.[4][5]

Displacement by Endogenous and Exogenous Substances

Competition for binding sites on albumin is a major source of interaction.

  • Drug-Drug Interactions: Co-administration of other drugs that are also highly protein-bound can displace VPA, increasing its free concentration. Notable examples include aspirin (salicylates) and phenylbutazone.[1][4][6][9] Conversely, VPA can displace other drugs, such as phenytoin and warfarin, necessitating careful monitoring when these agents are used concurrently.[4][9]

  • Endogenous Competitors: Naturally occurring substances in the body can also compete with VPA for albumin binding. Elevated levels of free fatty acids and bilirubin have been shown to increase the free fraction of VPA.[6][9][10][11]

Pathophysiological Conditions
  • Renal Impairment: Patients with renal disease often exhibit a higher free fraction of VPA, not only due to potential hypoalbuminemia but also because of the accumulation of endogenous substances that compete for protein binding sites.[4][8]

  • Hepatic Disease: Liver dysfunction can decrease the synthesis of albumin, leading to fewer binding sites and an elevated free VPA fraction.[2][4][6]

Clinical and Pharmacokinetic Significance

The variability in VPA protein binding has direct and significant clinical consequences.

  • Non-Linear Pharmacokinetics: The saturable binding is a primary reason VPA does not follow simple linear pharmacokinetics, where a change in dose leads to a proportional change in plasma concentration.[7] This makes dose adjustments less predictable based on total drug levels alone.

  • Therapeutic Drug Monitoring (TDM): For the reasons outlined above, monitoring the total VPA concentration can be misleading.[4][5] In patient populations with altered protein binding (e.g., the elderly, those with renal or hepatic disease, or patients on multiple medications), measuring the free VPA concentration provides a much more accurate index of pharmacological activity and toxicity risk.[4][12][13]

  • Risk of Toxicity: An unanticipated increase in the free fraction of VPA can lead to adverse effects, such as hyperammonemia, thrombocytopenia, or CNS toxicity, even if the total drug level remains within the accepted therapeutic window.[4][13]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to VPA protein binding, compiled from various studies.

ParameterValueConditions / CommentsSource(s)
Typical % Bound 80 - 95%In normal human plasma at therapeutic concentrations.[1][2][7]
Free Fraction (fu) ~10%At total VPA concentration of 40 mcg/mL.[4]
Free Fraction (fu) ~18.5%At total VPA concentration of 130 mcg/mL.[4]
Free Fraction (fu) >20%At total VPA concentration of 145 mcg/mL.[4][5]
HSA Binding Sites Two classes of sites identified.n1 ≈ 1.5-2 (high affinity), n2 ≈ 5-6.8 (low affinity).[6][8]
Association Constants K1 ≈ 40-56 x 10³ M⁻¹, K2 ≈ 0.39-0.75 x 10³ M⁻¹Represents high and low-affinity binding sites on HSA.[6][8]

Experimental Methodologies for Characterizing Protein Binding

Accurate characterization of drug-protein binding is fundamental to drug discovery and development. Several robust methods are employed, each with distinct principles and operational considerations.[14][15][16]

Equilibrium Dialysis (ED)

Principle: Considered a "gold standard" technique, equilibrium dialysis measures the unbound drug concentration after a drug-protein solution and a protein-free buffer solution have reached equilibrium across a semipermeable membrane.[16] The membrane's molecular weight cutoff allows the small drug molecules to pass through but retains the larger protein, ensuring that at equilibrium, the drug concentration in the buffer chamber is equal to the free drug concentration in the protein chamber.[17][18]

This protocol is adapted for a commercial plate-based RED device, which offers high throughput.[19]

  • Preparation:

    • Prepare dialysis buffer (e.g., isotonic phosphate-buffered saline, PBS, pH 7.4).[19][20]

    • Prepare human plasma spiked with VPA at the desired final concentration (e.g., 10 µM). A small volume of a concentrated stock solution in DMSO is typically used, ensuring the final DMSO concentration is minimal (<0.5%).[19]

  • Device Loading:

    • Pipette the VPA-spiked plasma into the sample chamber (e.g., the red-ringed chamber) of the RED device insert (typically 200-500 µL).[19]

    • Pipette an appropriate volume of the dialysis buffer into the buffer chamber (typically 350-500 µL).[19]

  • Incubation:

    • Cover the plate securely with a sealing tape to prevent evaporation.

    • Incubate the plate at 37°C on an orbital shaker (e.g., 250-300 RPM) for a predetermined time (typically 4-6 hours) to ensure equilibrium is reached.[19][20] The exact time should be validated for the specific compound.[17]

  • Sampling:

    • After incubation, carefully remove an aliquot (e.g., 50-100 µL) from the buffer chamber.

    • Remove an equal aliquot from the plasma chamber.

  • Sample Processing & Analysis:

    • To ensure accurate comparison during analysis (e.g., by LC-MS/MS), matrix-match the samples. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.[19]

    • Precipitate the proteins in both samples by adding a sufficient volume (e.g., 3-4x the sample volume) of cold acetonitrile, often containing an internal standard for the analytical assay.

    • Centrifuge the samples to pellet the precipitated protein and analyze the supernatant for VPA concentration using a validated LC-MS/MS method.

  • Calculation:

    • Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

    • Percent Bound = [1 - fu] * 100

ED_Workflow cluster_prep 1. Preparation cluster_load 2. Loading & Incubation cluster_sample 3. Sampling & Analysis cluster_calc 4. Calculation P1 Spike VPA into Plasma L1 Load Plasma & Buffer into RED Device P1->L1 P2 Prepare Dialysis Buffer P2->L1 L2 Incubate at 37°C with Shaking L1->L2 4-6h S1 Aliquot from Buffer & Plasma Chambers L2->S1 S2 Matrix Match & Protein Precipitation S1->S2 S3 Analyze by LC-MS/MS S2->S3 C1 Calculate Fraction Unbound (fu) S3->C1 UF_Workflow cluster_prep 1. Preparation cluster_spin 2. Centrifugation cluster_sample 3. Analysis cluster_calc 4. Calculation P1 Pre-treat UF Device (Wash/Condition) L1 Load Plasma into UF Device P1->L1 P2 Spike VPA into Plasma & Pre-incubate at 37°C P2->L1 L2 Centrifuge at 37°C L1->L2 S1 Collect Ultrafiltrate (Free Drug) L2->S1 S3 Analyze Both by LC-MS/MS S1->S3 S2 Aliquot Original Plasma (Total Drug) S2->S3 C1 Calculate Fraction Unbound (fu) S3->C1

Caption: Workflow for determining protein binding using Ultrafiltration.

Surface Plasmon Resonance (SPR)

Principle: SPR is a powerful, label-free optical technique that allows for the real-time monitoring of molecular binding events. [21][22][23]In a typical experiment for a small molecule like VPA, the protein (HSA) is immobilized on the surface of a gold sensor chip. [21][24]A solution containing the small molecule (the analyte) is then flowed over the surface. The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected and measured in real-time as a response. This allows for the determination of binding kinetics (association and dissociation rates) and affinity. [22][24]

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface (e.g., using EDC/NHS chemistry).

    • Immobilize a high-purity solution of HSA onto the sensor chip surface to achieve a desired density.

    • Deactivate any remaining active esters on the surface. A reference flow cell is typically prepared in parallel (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index effects.

  • Analyte Preparation:

    • Prepare a series of precise dilutions of VPA in a suitable running buffer (e.g., HBS-EP+). The buffer may contain a small percentage of DMSO to aid solubility if needed. [24]3. Binding Analysis:

    • Equilibrate the system by flowing running buffer over both the HSA-immobilized and reference flow cells until a stable baseline is achieved.

    • Inject the lowest concentration of VPA over both flow cells for a set period (association phase), followed by a switch back to running buffer (dissociation phase).

    • After the dissociation phase, a regeneration solution may be injected to remove any remaining bound analyte and prepare the surface for the next cycle.

    • Repeat the injection cycle for each concentration of VPA, typically from lowest to highest. A buffer-only (zero analyte) injection should also be included for double-referencing.

  • Data Processing and Analysis:

    • The raw data (sensorgrams) are processed by subtracting the signal from the reference flow cell and then subtracting the signal from the buffer-only injection.

    • The resulting sensorgrams are then fitted to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

SPR_Workflow P1 1. Immobilize HSA on Sensor Chip P2 2. Prepare VPA Dilution Series (Analyte) P3 3. Inject VPA over Surface (Association Phase) P2->P3 P4 4. Flow Buffer over Surface (Dissociation Phase) P3->P4 P5 5. Regenerate Surface P4->P5 P6 6. Repeat for all Concentrations P5->P6 P6->P3 Next Conc. P7 7. Fit Sensorgram Data to Kinetic Model P6->P7 P8 8. Determine ka, kd, KD P7->P8

Caption: Conceptual workflow for SPR analysis of small molecule-protein interactions.

Conclusion

The protein binding of this compound is a defining element of its pharmacology. Its high-affinity, yet saturable, binding to human serum albumin is the primary determinant of the free drug concentration available to elicit a therapeutic effect. This binding is highly variable and susceptible to modulation by drug concentration, plasma protein levels, and competition from endogenous and exogenous compounds. For the researcher and drug development professional, a thorough understanding of these characteristics is not merely academic; it is fundamental to the design of nonclinical safety studies, the interpretation of pharmacokinetic data, and the prediction of drug-drug interactions. For the clinician, it underscores the critical importance of monitoring free drug levels in vulnerable patient populations to ensure both efficacy and safety. The experimental techniques detailed herein—Equilibrium Dialysis, Ultrafiltration, and Surface Plasmon Resonance—provide the essential tools to rigorously characterize these vital interactions, paving the way for more informed therapeutic strategies.

References

  • Valproate - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]

  • What is the protein binding of valproic acid and how do total and free levels differ? (2025, August 21). Retrieved February 11, 2026, from [Link]

  • Gómez-A, F. J., et al. (1998). Plasma protein binding kinetics of valproic acid over a broad dosage range: therapeutic implications. British Journal of Clinical Pharmacology, 45(4), 389-393. Retrieved February 11, 2026, from [Link]

  • Gugler, R., & von Unruh, G. E. (1980). Plasma protein binding of valproic acid in healthy subjects and in patients with renal disease. British Journal of Clinical Pharmacology, 10(5), 441-446. Retrieved February 11, 2026, from [Link]

  • Paixão, P., et al. (2021). Ultrafiltration Method for Plasma Protein Binding Studies and Its Limitations. Molecules, 26(11), 3147. Retrieved February 11, 2026, from [Link]

  • Zhang, Y., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. Retrieved February 11, 2026, from [Link]

  • Levy, R. H., & Koch, K. M. (1982). Drug interactions with valproic acid. Drugs, 24(6), 543-556. Retrieved February 11, 2026, from [Link]

  • Urien, S., et al. (1982). Serum protein binding of valproic acid in healthy subjects and in patients with liver disease. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 20(3), 126-131. Retrieved February 11, 2026, from [Link]

  • Biacore SPR for small-molecule discovery. (n.d.). Cytiva. Retrieved February 11, 2026, from [Link]

  • Cramer, J. A., & Mattson, R. H. (1979). Valproic acid binding to human serum albumin and determination of free fraction in the presence of anticonvulsants and free fatty acids. Epilepsia, 20(1), 85-90. Retrieved February 11, 2026, from [Link]

  • Zhang, Y., et al. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. Retrieved February 11, 2026, from [Link]

  • Paixão, P., et al. (2021). Ultrafiltration Method for Plasma Protein Binding Studies and Its Limitations [PDF]. Molecules, 26(11), 3147. Retrieved February 11, 2026, from [Link]

  • Bauer, L. A. (2008). Chapter 12. Valproic Acid. In Applied Clinical Pharmacokinetics, 2e. AccessPharmacy. Retrieved February 11, 2026, from [Link]

  • Patsalos, P. N., & Froscher, W. (1979). Valproic acid: in vitro plasma protein binding and interaction with phenytoin. Therapeutic Drug Monitoring, 1(1), 105-116. Retrieved February 11, 2026, from [Link]

  • Al-Majdoub, Z. M., et al. (2015). A systematic review of population pharmacokinetics of valproic acid. British Journal of Clinical Pharmacology, 80(4), 635-649. Retrieved February 11, 2026, from [Link]

  • Lee, H., et al. (2024). A Sequential Ultrafiltration Method to Enhance the Accuracy and Throughput in Plasma Protein Binding Tests. Pharmaceuticals, 17(2), 249. Retrieved February 11, 2026, from [Link]

  • Protein-Small Molecule Biomolecular Interactions - a Retrospective. (2024, June 20). Reichert Technologies. Retrieved February 11, 2026, from [Link]

  • Pollack, S. J. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery. The Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]

  • Whitlam, J. B., & Brown, K. F. (1981). Ultrafiltration in serum protein binding determinations. Journal of Pharmaceutical Sciences, 70(2), 146-150. Retrieved February 11, 2026, from [Link]

  • Protein-Drug Binding: Determination Methods. (n.d.). JoVE. Retrieved February 11, 2026, from [Link]

  • Plasma Protein Binding Assay. (n.d.). BioIVT. Retrieved February 11, 2026, from [Link]

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

  • Determination of Protein-Drug Binding. (n.d.). Pharmacy 180. Retrieved February 11, 2026, from [Link]

  • Striano, P., et al. (2022). The Effect of Plasma Protein Binding on the Therapeutic Monitoring of Antiseizure Medications. Pharmaceutics, 14(11), 2358. Retrieved February 11, 2026, from [Link]

  • Plasma Protein Binding Equilibrium Dialysis for Human, Rat and Mouse Plasma. (2023, March 31). protocols.io. Retrieved February 11, 2026, from [Link]

  • Rocci, M. L., Jr., & Jusko, W. J. (1981). Volume shifts and protein binding estimates using equilibrium dialysis: application to prednisolone binding in humans. Journal of Pharmaceutical Sciences, 70(8), 947-949. Retrieved February 11, 2026, from [Link]

  • Zhang, D., & Wang, X. (2022). Analytical methods for obtaining binding parameters of drug-protein interactions: A review. Analytica Chimica Acta, 1219, 340012. Retrieved February 11, 2026, from [Link]

  • Patsalos, P. N., & Froscher, W. (1979). Valproic Acid: In Vitro Plasma Protein Binding and Interaction with Phenytoin. Therapeutic Drug Monitoring, 1(1), 105-116. Retrieved February 11, 2026, from [Link]

  • Gao, C., et al. (2018). Current Experimental Methods for Characterizing Protein–Protein Interactions. Journal of the American Chemical Society, 140(31), 9727-9742. Retrieved February 11, 2026, from [Link]

  • Yu, H. Y., & Shen, Y. Z. (1999). Displacement effect of valproate on bilirubin-albumin binding in human plasma. Journal of the Formosan Medical Association, 98(3), 201-204. Retrieved February 11, 2026, from [Link]

  • Roberts, J. K., et al. (2017). Valproate Protein Binding Is Highly Variable in ICU Patients and Not Predicted by Total Serum Concentrations: A Case Series and Literature Review. Pharmacotherapy, 37(4), 500-508. Retrieved February 11, 2026, from [Link]

  • Methods for the determination of plasma protein binding. (2024, October 4). AxisPharm. Retrieved February 11, 2026, from [Link]

  • Singh, S. K., et al. (2017). Methodologies for Protein Binding Determination in Anti-infective Agents. In Antimicrobial Drug Discovery. Springer. Retrieved February 11, 2026, from [Link]

  • Pharmacology of Valproate (Sodium Valproic Acid, Depakote); Mechanism of action, Pharmacokinetics. (2024, February 26). YouTube. Retrieved February 11, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Propylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 2-Propylpent-2-enoic acid, a significant metabolite of the widely used anticonvulsant and mood-stabilizing drug, valproic acid. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, synthesis, properties, and biological significance.

Chemical Identity: CAS Numbers and Synonyms

This compound can exist as two geometric isomers, (E) and (Z), or as a mixture of both. It is crucial to distinguish between these forms, as their chemical and biological properties may differ.

Isomeric FormCAS NumberKey Synonyms
(E)-Isomer33786-47-9(E)-2-Propylpent-2-enoic Acid[1][2][3][4], delta2-Valproic acid[5], (E)-2-ene valproic acid[6], (2E)-2-Propyl-2-pentenoic acid[7], trans-2-en-valproate
(Z)-Isomer33786-46-8(2Z)-2-Propyl-2-Pentenoic Acid[8]
Mixture (E,Z)60218-41-92-Propyl-2-pentenoic acid[9][10], 2-propylpenten-2-oic Acid[10], 2-ene-VPA[10], 2-n-Propylpent-2-enoic acid[11], delta2-Valproic acid[11], 2-envalproic acid[11]

Synthesis and Stereochemistry

The synthesis of this compound often employs methods that allow for control over the stereochemistry of the double bond. The Wittig reaction and its modifications are particularly relevant for this purpose.

The Wittig Reaction: A Versatile Tool

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[8][9] The stereochemical outcome of the reaction is influenced by the nature of the ylide. Stabilized ylides generally favor the formation of the (E)-alkene, while non-stabilized ylides tend to yield the (Z)-alkene.

A general workflow for the synthesis of this compound esters via the Wittig reaction is outlined below. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid.

Wittig_Synthesis reagent1 Propionaldehyde intermediate Ethyl (E/Z)-2-propylpent-2-enoate reagent1->intermediate Wittig Reaction reagent2 Phosphorus Ylide (e.g., from ethyl 2-bromopentanoate) reagent2->intermediate hydrolysis Hydrolysis (e.g., NaOH, H3O+) intermediate->hydrolysis product (E/Z)-2-Propylpent-2-enoic acid hydrolysis->product

Caption: General workflow for the synthesis of this compound via the Wittig reaction.

Stereoselective Synthesis

To selectively synthesize the (E)-isomer of this compound, a stabilized ylide is typically employed. A patent describes a process for preparing the (E) isomers by reacting propionaldehyde with a specific phosphorus derivative.[12][13] Conversely, the use of non-stabilized ylides under specific reaction conditions would favor the formation of the (Z)-isomer.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueSource(s)
Molecular FormulaC₈H₁₄O₂[1][5][11]
Molecular Weight142.20 g/mol [1]
AppearanceLiquid or crystalline solid[9]
Storage Temperature2-8°C (Refrigerator) or -20°C[1][9]
SolubilitySoluble in DMF, DMSO, and Ethanol[10] (for the E,Z mixture)
InChIKeyZKNJEOBYOLUGKJ-UHFFFAOYSA-N[11] (for the general structure)
SMILESCCCC(=CCC)C(=O)O[11] (for the general structure)

Analytical Characterization

The characterization of this compound and its isomers relies on standard analytical techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and determining the isomeric purity. Specific chemical shifts and coupling constants of the vinylic proton and adjacent carbons can distinguish between the (E) and (Z) isomers.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups, such as the carboxylic acid O-H and C=O stretching vibrations, and the C=C stretching of the alkene.

Chromatographic Techniques
  • Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is a powerful tool for separating and identifying the isomers of this compound, which are often derivatized to enhance volatility.

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of the non-derivatized acid, and different column chemistries can be employed to achieve separation of the geometric isomers.

Biological Significance and Mechanism of Action

This compound is primarily known as a metabolite of valproic acid. It has been the subject of research due to its own biological activities.

Metabolite of Valproic Acid

Valproic acid undergoes extensive metabolism in the body, and this compound is one of its identified metabolites.[5][9] Understanding the metabolic fate of valproic acid is crucial for comprehending its therapeutic effects and toxicity profile.

Metabolism VPA Valproic Acid (2-Propylpentanoic acid) Enzymes Metabolic Enzymes (e.g., Cytochrome P450) VPA->Enzymes Metabolite This compound Enzymes->Metabolite Oxidative Metabolism

Sources

Methodological & Application

Application Note: Preclinical Evaluation of 2-Propylpent-2-enoic Acid (2-ene-VPA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3]

2-Propylpent-2-enoic acid (commonly referred to as 2-ene-VPA or trans-2-en-valproate) is a primary unsaturated metabolite of the widely used antiepileptic drug (AED) Valproic Acid (VPA).

In drug development, 2-ene-VPA represents a critical "proof-of-concept" molecule. While it retains the broad-spectrum anticonvulsant efficacy of the parent compound, it is historically significant for lacking the severe teratogenic (embryotoxic) and hepatotoxic profiles associated with VPA and its other metabolite, 4-ene-VPA.

This Application Note provides rigorous protocols for using 2-ene-VPA in animal models to:

  • Validate Anticonvulsant Efficacy: Using Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) models.[1][2]

  • Differentiate Safety Profiles: Specifically utilizing the pregnant mouse model to demonstrate the absence of neural tube defects (NTDs), establishing it as a negative control for teratogenicity assays.

Mechanism of Action & Metabolic Divergence

To understand the experimental design, researchers must visualize the metabolic divergence that separates efficacy from toxicity. 2-ene-VPA shares the therapeutic mechanism (Na+ channel blockade, GABA elevation) but avoids the histone deacetylase (HDAC) inhibition largely blamed for VPA's teratogenicity.

DOT Diagram: Metabolic & Functional Divergence

VPA_Metabolism cluster_metabolites Metabolic Pathways VPA Valproic Acid (Parent) Trans2 2-ene-VPA (this compound) VPA->Trans2 Beta-oxidation (Mitochondria) FourEne 4-ene-VPA (Hepatotoxic Metabolite) VPA->FourEne CYP450 (Microsomal) Terato Teratogenicity (Neural Tube Defects) VPA->Terato High Potency (HDAC Inhibition) Efficacy Anticonvulsant Activity (Na+ Block / GABA) Trans2->Efficacy Retained Potency Trans2->Terato NO Effect (Safe) Hepato Microvesicular Steatosis FourEne->Hepato Mitochondrial Toxin

Caption: Divergent pathways of VPA metabolism. 2-ene-VPA retains efficacy (yellow) while avoiding the toxicity pathways (red) associated with VPA and 4-ene-VPA.

Part 1: Efficacy Models (Seizure Protection)

2-ene-VPA is active in both models of generalized tonic-clonic seizures (MES) and absence/myoclonic seizures (scPTZ).

Protocol A: Maximal Electroshock Seizure (MES) Test

Objective: Assess protection against generalized tonic-clonic seizures. Species: Male CD-1 or NMRI Mice (20–30 g).

Reagents & Equipment:

  • Vehicle: 0.9% Saline (adjusted to pH 7.0–7.5 with minimal Tris or NaOH if solubility is poor; 2-ene-VPA is lipophilic).

  • Electroshock Generator: Constant current stimulator (e.g., Ugo Basile).

  • Corneal Electrodes: With electrolyte solution (0.9% saline).[3]

Step-by-Step Workflow:

  • Preparation: Dissolve 2-ene-VPA in vehicle. Prepare doses: 100, 200, 300, 400 mg/kg (i.p.).

  • Acclimatization: Allow mice 1 hour in the testing room.

  • Administration: Inject test compound intraperitoneally (i.p.).

  • Time-to-Peak Effect (TPE): Wait 15–30 minutes (2-ene-VPA has rapid kinetics similar to VPA).

  • Induction:

    • Apply drop of electrolyte to eyes.[4]

    • Place corneal electrodes.[3][4]

    • Stimulus: 50 mA, 60 Hz, 0.2 seconds duration.[4]

  • Observation: Observe immediate reaction.

    • Positive Control (Seizure): Tonic hindlimb extension (legs rigid, 180° to body).

    • Protected: Absence of hindlimb tonic extension (HLTE).

  • Data Analysis: Calculate ED50 using Probit analysis.

Protocol B: Subcutaneous Pentylenetetrazol (scPTZ) Test

Objective: Assess protection against myoclonic/absence seizures (threshold model).

Step-by-Step Workflow:

  • Dosing: Administer 2-ene-VPA (i.p.) at determined TPE (e.g., 15 min prior to PTZ).

  • Challenge: Inject PTZ subcutaneously into the loose fold of the neck.[5]

    • Dose: CD97 (Convulsant Dose 97) ~85 mg/kg for mice.

  • Observation Window: Place animal in a clear Plexiglas cage for 30 minutes.

  • Scoring:

    • Latency: Time to first clonic seizure (>3 seconds duration).

    • Protection: Absence of clonic spasms for the full 30 minutes.

Part 2: Toxicology & Teratogenicity (The Critical Differentiator)

This is the most vital application for 2-ene-VPA. It serves as the non-teratogenic analogue to validate mechanisms of VPA-induced birth defects.

Protocol C: Comparative Teratogenicity Assay (Mouse)

Objective: Differentiate the embryotoxic potential of VPA vs. 2-ene-VPA during organogenesis. Species: NMRI or SWV Mice (highly susceptible to VPA teratogenicity).

Experimental Design:

  • Group 1 (Negative Control): Vehicle (Saline/Corn Oil).

  • Group 2 (Positive Control): VPA (Sodium Valproate) @ 400–600 mg/kg.

  • Group 3 (Test): 2-ene-VPA @ 400–600 mg/kg (equimolar to VPA).

DOT Diagram: Teratogenicity Workflow

Terato_Workflow cluster_dosing Critical Window (Organogenesis) Mating Overnight Mating (1 Male : 2 Females) PlugCheck Vaginal Plug Check (Morning = GD 0) Mating->PlugCheck Dosing Single Bolus Dose (i.p.) Gestational Day 8 (GD8) Time: 9:00 AM PlugCheck->Dosing Wait 8 Days Harvest Cesarean Section Gestational Day 18 (GD18) Dosing->Harvest Wait 10 Days Analysis Fetal Examination Harvest->Analysis Outcomes 1. Resorptions (Embryolethality) 2. Exencephaly (Neural Tube Defects) 3. Fetal Weight Analysis->Outcomes

Caption: Experimental timeline for teratogenicity screening. Dosing on GD8 is critical for inducing neural tube defects in mice.

Detailed Procedure:

  • Timed Mating: Place females with males overnight. Check for vaginal plugs the next morning; presence indicates Gestational Day 0 (GD0).

  • Dosing (The Critical Step):

    • On GD8 (early organogenesis, specifically neural tube closure), administer a single intraperitoneal injection.

    • Note: A single high dose ("pulse") is more effective at inducing exencephaly than chronic low dosing in this model.

  • Harvest:

    • On GD18 (one day prior to parturition), euthanize dams via CO2 asphyxiation.

    • Perform Cesarean section.

  • Data Collection (Per Litter):

    • Count Implantation Sites (uterus).

    • Count Resorptions (early death).

    • Count Live Fetuses .

    • External Exam: Inspect specifically for Exencephaly (failure of skull closure) and Spina Bifida.

    • Skeletal Exam (Optional): Stain with Alizarin Red S to check for rib/vertebral fusions (common with VPA, rare with 2-ene-VPA).

Data Interpretation & Expected Results

The following table summarizes the expected comparative data, serving as a validation standard for your experiments.

ParameterValproic Acid (VPA)2-ene-VPA (Test Article)Interpretation
MES Protection (ED50) ~200–250 mg/kg~200–250 mg/kgBioequivalent Efficacy
scPTZ Protection PotentPotentBioequivalent Efficacy
Teratogenicity (Exencephaly) High Incidence (30–60%)< 5% (Background levels) Safety Differentiator
Embryolethality SignificantLow / NegligibleSafety Differentiator
Hepatotoxicity (Steatosis) Present (via 4-ene metabolite)Absent / LowMetabolic Safety

References

  • Nau, H., et al. (1984). "Valproic acid and metabolites: pharmacological and toxicological studies." Epilepsia, 25(Suppl 1), S14-S22.

  • Löscher, W., & Nau, H. (1985). "Pharmacological evaluation of various metabolites and analogues of valproic acid: anticonvulsant and toxic potencies in mice." Neuropharmacology, 24(5), 427-435.

  • Hauck, R. S., & Nau, H. (1989). "Asymmetric synthesis and teratogenic activity of (R)- and (S)-2-propyl-4-pentenoic acid (4-ene-valproic acid), a toxic metabolite of valproic acid." Toxicology and Applied Pharmacology, 97(3), 486-496.

  • Castel-Branco, M. M., et al. (2009).[2][4][6] "The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs." Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-106.[6]

  • White, H. S., et al. (1995).[2] "The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models." Italian Journal of Neurological Sciences, 16, 73-77.[2]

Sources

Application Notes & Protocols: 2-Propylpent-2-enoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding 2-Propylpent-2-enoic Acid

This compound, also known as (E)-2-en-Valproic acid ((E)-2-en-VPA), is a significant unsaturated metabolite of Valproic Acid (VPA)[1]. VPA (2-propylpentanoic acid) is a widely used pharmaceutical for treating epilepsy and bipolar disorder[2][3]. Beyond its established clinical use, VPA has been identified as a potent inhibitor of histone deacetylases (HDACs), enzymes crucial for epigenetic regulation[2][4][5]. This discovery has propelled VPA and its metabolites into the forefront of research in oncology, neuroscience, and regenerative medicine[2][6].

This compound is of particular interest as it is an active metabolite that contributes to the biological effects of VPA, including its potential teratogenic side effects, which are thought to be mediated by HDAC inhibition[3][7]. As a short-chain fatty acid and HDAC inhibitor, it influences key cellular processes such as proliferation, differentiation, and apoptosis[2]. These properties make it a valuable tool for in vitro studies aimed at elucidating epigenetic mechanisms and developing novel therapeutic strategies.

This guide provides a comprehensive overview and detailed protocols for utilizing this compound in fundamental cell culture assays.

Principle and Mechanism of Action: HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins. This deacetylation leads to a more condensed chromatin structure, rendering DNA less accessible to transcription factors and resulting in transcriptional repression.

This compound, like its parent compound VPA, functions by inhibiting Class I and II HDACs[4]. The mechanism involves the compound binding to the catalytic center of the HDAC enzyme, preventing it from deacetylating its substrates[4]. The consequences are significant:

  • Histone Hyperacetylation: Increased acetylation of histones "relaxes" the chromatin, allowing for the transcription of previously silenced genes.

  • Gene Expression Changes: Key genes, such as tumor suppressors (e.g., p21) and pro-apoptotic factors, are upregulated.

  • Cellular Fate Modulation: The altered gene expression landscape can halt the cell cycle, reduce proliferation, and induce differentiation or apoptosis in various cell types, including cancer cells and stem cells[2][6][8].

The following diagram illustrates this critical signaling pathway.

HDAC_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Compound This compound HDAC HDAC Enzyme (e.g., HDAC1/2) Compound->HDAC Inhibits Histones Histone Proteins (Condensed Chromatin) HDAC->Histones Deacetylates Ac_Histones Acetylated Histones (Relaxed Chromatin) Histones->Ac_Histones Acetylation (HAT enzymes) TF Transcription Factors Ac_Histones->TF Allows Binding Gene Target Genes (e.g., p21, differentiation factors) TF->Gene Activates Transcription mRNA mRNA Transcript Gene->mRNA Transcription Protein Protein Expression mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Mechanism of HDAC inhibition by this compound.

Core Applications & Experimental Protocols

This section provides validated, step-by-step protocols for three common applications of this compound in cell culture.

Application 1: Quantifying HDAC Inhibitory Activity

Rationale: The first step in characterizing the effect of this compound is to confirm its ability to inhibit HDAC activity in a cell-free or cell-based system. Fluorometric assays are widely used for their high sensitivity and throughput. The principle involves an acetylated substrate that is deacetylated by HDACs, followed by cleavage by a developer enzyme, which releases a fluorescent molecule[9].

Protocol: Fluorometric HDAC Activity Assay

This protocol is adapted from commercially available kits and standard laboratory procedures[9][10].

Materials:

  • This compound (and/or VPA)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl)[10]

  • Recombinant HDAC enzyme or nuclear cell extract

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Developer (e.g., Trypsin)

  • Trichostatin A or SAHA (Vorinostat) as a positive control inhibitor

  • DMSO (Vehicle)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Ex/Em ~360/460 nm)[9][10]

Procedure:

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 mM to 1 µM) in HDAC Assay Buffer. Also, prepare dilutions of the positive control (Trichostatin A, typically in the nM range).

  • Reaction Setup: In each well of the 96-well plate, assemble the reaction mixture as described in the table below. It is critical to pre-incubate the enzyme with the inhibitor before adding the substrate[11].

ComponentSample WellNo-Enzyme ControlVehicle ControlPositive Control
HDAC Assay Bufferto 50 µLto 50 µLto 50 µLto 50 µL
HDAC Enzyme/Extract5 µL0 µL5 µL5 µL
This compound5 µL (dilutions)5 µL (highest conc.)5 µL (DMSO)5 µL (Trichostatin A)
Pre-incubate \multicolumn{4}{c}{15 minutes at 37°C }
HDAC Substrate5 µL5 µL5 µL5 µL
Incubate \multicolumn{4}{c}{30-60 minutes at 37°C [10][12]}
Developer50 µL50 µL50 µL50 µL
Incubate \multicolumn{4}{c}{15-20 minutes at Room Temp [10]}
  • Measurement: Read the fluorescence intensity on a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (No-Enzyme Control) from all other readings.

    • Calculate the percentage of inhibition for each concentration relative to the Vehicle Control.

    • Plot the percentage of inhibition versus the log concentration of this compound to determine the IC50 value.

Application 2: Assessing Effects on Cell Viability and Proliferation

Rationale: A crucial aspect of drug development is determining the cytotoxic or cytostatic effects of a compound. Assays like the MTT or CellTiter-Glo® measure metabolic activity, which serves as a proxy for cell viability and proliferation[10][13]. This allows for the determination of a dose-response curve and the calculation of key parameters like the GI50 (concentration for 50% growth inhibition).

Protocol: Cell Viability Assay (Resazurin-based)

This protocol uses the resazurin (e.g., PrestoBlue™, alamarBlue®) method, which is a simple, fluorescent/colorimetric assay that is less toxic than MTT.

Materials:

  • Selected cell line (e.g., HepG2 for hepatotoxicity studies, SH-SY5Y for neurotoxicity, or various cancer cell lines)[14]

  • Complete cell culture medium

  • This compound

  • Positive control (e.g., Doxorubicin)

  • DMSO (Vehicle)

  • Resazurin-based reagent

  • Clear, flat-bottom 96-well cell culture plate

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle (DMSO) and positive controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Viability Measurement:

    • Add 10 µL (or as recommended by the manufacturer) of the resazurin reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance (~570 nm) or fluorescence (~560 nm Ex / ~590 nm Em).

  • Data Analysis:

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot cell viability (%) against the log concentration of the compound.

    • Use non-linear regression to calculate the GI50 or IC50 value.

The following diagram outlines the general workflow for this cell-based assay.

Workflow_Viability_Assay cluster_workflow Experimental Workflow: Cell Viability A 1. Seed Cells (96-well plate) B 2. Incubate (24 hours) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate (24-72 hours) C->D E 5. Add Viability Reagent (e.g., Resazurin) D->E F 6. Incubate (1-4 hours) E->F G 7. Read Plate (Absorbance/Fluorescence) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: A typical workflow for a 96-well plate-based cell viability assay.

Application 3: Induction of Neuronal Differentiation

Rationale: VPA and its analogs are known to promote neuronal differentiation in various stem and progenitor cells, including mesenchymal stem cells and neural stem cells (NSCs)[6][15][16]. This is often achieved by activating signaling pathways like Wnt/β-catenin[15]. This protocol describes a general method for inducing neuronal differentiation.

Protocol: Neuronal Differentiation of Human NSCs

Materials:

  • Human Neural Stem Cells (NSCs) or a neuroblastoma line like SH-SY5Y.

  • NSC proliferation medium (e.g., DMEM/F12 with B27, N2 supplements, bFGF, EGF)[16].

  • Neuronal differentiation medium (proliferation medium without bFGF/EGF, potentially with added BDNF, GDNF, or ascorbic acid)[8][16].

  • This compound (typically 0.5-2 mM concentration range)[5][17].

  • Retinoic Acid (often used as a primary differentiation agent for SH-SY5Y).

  • Culture vessels coated with an appropriate substrate (e.g., Matrigel, Geltrex, or Poly-L-ornithine/Laminin).

  • Fixative (e.g., 4% Paraformaldehyde).

  • Permeabilization/Blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% BSA).

  • Primary antibodies (e.g., anti-β-III-Tubulin (Tuj1), anti-MAP2).

  • Fluorescently-labeled secondary antibodies.

  • DAPI nuclear stain.

  • Fluorescence microscope.

Procedure:

  • Cell Plating: Plate NSCs or SH-SY5Y cells onto coated coverslips or plates in their respective proliferation media.

  • Induction of Differentiation:

    • Once cells reach ~70-80% confluency, switch to the neuronal differentiation medium.

    • Add this compound to the desired final concentration (e.g., 1 mM). For SH-SY5Y, this is often done after an initial treatment with Retinoic Acid for several days.

  • Culture Maintenance: Culture the cells for 5-14 days, replacing the differentiation medium containing this compound every 2-3 days[17]. Observe the cells daily for morphological changes, such as neurite outgrowth.

  • Immunofluorescence Staining:

    • After the differentiation period, gently wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize and block the cells for 1 hour.

    • Incubate with primary antibody (e.g., anti-β-III-Tubulin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the corresponding fluorescent secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS and mount the coverslips.

  • Analysis: Visualize the cells using a fluorescence microscope. Quantify differentiation by counting the percentage of β-III-Tubulin positive cells with neurites longer than two cell-body diameters.

Safety and Handling

This compound is classified as toxic if swallowed[18]. It is essential to handle this compound with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.

  • Handling: Handle the compound in a chemical fume hood to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes[19]. Wash hands thoroughly after handling.

  • Storage: Store the compound according to the manufacturer's instructions, typically at -20°C or -80°C for long-term stability[20].

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

  • Valproic Acid Targets HDAC1/2 and HDAC1/PTEN/Akt Signalling to Inhibit Cell Proliferation via the Induction of Autophagy in Gastric Cancer. PubMed. [Link]

  • Valproic acid (VPA) - HDAC Inhibitor. HDACis.com. [Link]

  • PROP-2-ENOIC ACID. Ataman Kimya. [Link]

  • Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. PMC - NIH. [Link]

  • CAS No : 33786-47-9 | Product Name : (E)-2-Propylpent-2-enoic Acid. Pharmaffiliates. [Link]

  • Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. PMC - PubMed Central. [Link]

  • N-(2′-Hydroxyphenyl)-2-propylpentanamide (OH-VPA), a histone deacetylase inhibitor, induces the release of nuclear HMGB1 and modifies ROS levels in HeLa cells. NIH. [Link]

  • Valproic Acid Promotes the Differentiation of Satellite Glial Cells into Neurons via the pH-Dependent Pathway. MDPI. [Link]

  • 2-Propyl-2-pentenoic acid | C8H14O2. PubChem. [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC - NIH. [Link]

  • 2-propyl-2-pentenoic acid, (E)- | C8H14O2. PubChem. [Link]

  • Cell viability (MTT assay) and whole-cell HDAC inhibition assay in the human monocytic cell line THP-1. ResearchGate. [Link]

  • Valproic Acid Promotes Early Neural Differentiation in Adult Mesenchymal Stem Cells Through Protein Signalling Pathways. PubMed Central. [Link]

  • Preparation and Biochemical Analysis of Classical Histone Deacetylases. PMC - NIH. [Link]

  • Valproic Acid Enhances Reprogramming Efficiency and Neuronal Differentiation on Small Molecules Staged-Induction Neural Stem Cells: Suggested Role of mTOR Signaling. Frontiers. [Link]

  • EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric). EpigenTek. [Link]

  • Glycolysis mediates neuron specific histone acetylation in valproic acid-induced human excitatory neuron differentiation. PMC - PubMed Central. [Link]

  • Assessing Cell Competition in Human Pluripotent Stem Cell (hPSC) Cultures. PMC. [Link]

  • The Differential Developmental Neurotoxicity of Valproic Acid on Anterior and Posterior Neural Induction of Human Pluripotent Stem Cells. Oxford Academic. [Link]

  • Genotoxicity study of 2-methoxyethanol and benzalkonium chloride through Comet assay using 3D cultured HepG2 cells. PMC - NIH. [Link]

Sources

HDAC inhibition assay protocol for 2-Propylpent-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Throughput Fluorometric Assay for Determining HDAC Inhibition by 2-Propylpent-2-enoic acid

Audience: Researchers, scientists, and drug development professionals in oncology, neurology, and epigenetics.

Introduction: The Rationale for Targeting Histone Deacetylases

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1] By removing acetyl groups from the lysine residues of histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[1][2] Aberrant HDAC activity is frequently implicated in the pathogenesis of various diseases, particularly cancer, where it can lead to the silencing of tumor suppressor genes.[2] This has established HDACs as prominent targets for therapeutic intervention.

Valproic acid (VPA; 2-propylpentanoic acid), a widely used antiepileptic and mood-stabilizing drug, was discovered to be a direct inhibitor of Class I and some Class IIa HDACs.[3][4][5] VPA is thought to exert its inhibitory effect by binding to the catalytic center of the enzyme.[2][6] This inhibitory action leads to histone hyperacetylation, reactivation of silenced genes, and subsequent induction of cell differentiation, growth arrest, and apoptosis in transformed cells.[2][4]

This compound is an unsaturated derivative and metabolite of VPA. Given its structural similarity, it is critical to characterize its own potential as an HDAC inhibitor to understand its biological activity and therapeutic potential. This document provides a detailed protocol for determining the in-vitro inhibitory activity of this compound using a robust, high-throughput fluorometric assay.

Assay Principle: Quantifying HDAC Inhibition

This protocol utilizes a two-step fluorometric assay, a widely adopted method for its high sensitivity and suitability for high-throughput screening.[7][8] The principle relies on a specially designed substrate that is non-fluorescent until acted upon by both an HDAC and a developer solution.

The process is as follows:

  • Deacetylation: In the presence of an active HDAC enzyme, an acetylated lysine substrate is deacetylated.

  • Inhibition: The test compound, this compound, if active, will inhibit the HDAC enzyme, preventing the deacetylation of the substrate.

  • Development: A developer solution is added, which specifically targets the deacetylated lysine, cleaving the substrate and releasing a highly fluorescent molecule (fluorophore).

  • Detection: The fluorescence intensity is measured using a fluorescence plate reader. The signal is directly proportional to the amount of HDAC activity and, therefore, inversely proportional to the inhibitory effect of the test compound.

The diagram below illustrates the core logic of the experimental workflow.

HDAC_Assay_Workflow cluster_reaction Step 1: Enzymatic Reaction cluster_development Step 2: Development & Detection cluster_outcome Outcome HDAC HDAC Enzyme Substrate Acetylated Substrate (Non-Fluorescent) HDAC->Substrate Acts on Deacetylated_Substrate Deacetylated Substrate Substrate->Deacetylated_Substrate If not inhibited Inhibitor Test Inhibitor (this compound) Inhibitor->HDAC Inhibits Developer Developer Solution Deacetylated_Substrate->Developer Reacts with Fluorophore Released Fluorophore (Fluorescent Signal) Developer->Fluorophore Releases High_Signal High Fluorescence = Low Inhibition Fluorophore->High_Signal Low_Signal Low Fluorescence = High Inhibition Fluorophore->Low_Signal

Caption: Workflow of the two-step fluorometric HDAC inhibition assay.

Materials and Reagents

Proper preparation and sourcing of reagents are critical for assay success. The following table outlines the necessary components.

Component Description & Recommended Source Purpose
Test Compound This compoundThe inhibitor to be tested.
HDAC Source Recombinant human HDAC1/HDAC2 or HeLa Nuclear ExtractSource of enzymatic activity.
Positive Control Valproic Acid (VPA) or Trichostatin A (TSA)A known HDAC inhibitor to validate assay performance.
Fluorometric Substrate e.g., Boc-Lys(Ac)-AMCSynthetic substrate that is deacetylated by HDACs.[9]
Developer Solution e.g., Trypsin-based developer with Trichostatin ACleaves the deacetylated substrate to release the fluorophore. TSA is included to stop the HDAC reaction.
Assay Buffer Typically Tris-based buffer (e.g., 50 mM Tris-Cl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)Provides optimal pH and ionic conditions for enzyme activity.
Vehicle Control Dimethyl Sulfoxide (DMSO), high puritySolvent for dissolving the test compound and controls.
Assay Plate Black, flat-bottom 96-well or 384-well microplateOpaque plates are essential to minimize background fluorescence and light scattering.
Instrumentation Fluorescence microplate readerCapable of excitation at ~350-380 nm and emission detection at ~440-460 nm.[10][11]

Reagent Preparation

Accuracy in solution preparation is paramount. Perform serial dilutions carefully to ensure a reliable dose-response curve.

  • Test Compound Stock (100 mM): Dissolve this compound in 100% DMSO. Vortex until fully dissolved. Store in small aliquots at -20°C. Causality: DMSO is a standard solvent for organic compounds, but its final concentration in the assay should not exceed 1% to avoid affecting enzyme activity.[7]

  • Positive Control Stock (VPA, 200 mM): Prepare a stock solution of Valproic Acid in 100% DMSO.

  • Positive Control Stock (TSA, 100 µM): Prepare a stock solution of Trichostatin A in 100% DMSO. This serves as a potent, pan-HDAC inhibitor for maximum inhibition control.

  • HDAC Enzyme Working Solution: Dilute the HDAC enzyme stock (e.g., HeLa extract or recombinant HDAC) in cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically by titration to achieve a robust signal-to-background ratio (typically >10-fold) within the linear range of the assay. Keep on ice at all times.

  • Substrate Working Solution: Dilute the fluorogenic substrate stock in Assay Buffer. Protect from light.

  • Developer Solution: Prepare according to the manufacturer's instructions. This solution often contains a protease like trypsin and must be prepared fresh.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format. All additions should be performed in a logical sequence, and triplicates are recommended for all conditions to ensure statistical validity.

Step 1: Plate Layout and Inhibitor Addition

  • Design a plate map that includes wells for:

    • Blank: Assay Buffer only (no enzyme, no inhibitor).

    • Negative Control (0% Inhibition): Enzyme + Vehicle (DMSO).

    • Positive Control (100% Inhibition): Enzyme + potent inhibitor (e.g., Trichostatin A).

    • Test Compound: Enzyme + serial dilutions of this compound.

  • Add 2 µL of the appropriate inhibitor solution (serial dilutions of this compound, positive control, or vehicle) to the designated wells.[12][13]

Step 2: Enzyme Reaction

  • Prepare a master mix of the diluted HDAC enzyme in Assay Buffer.

  • Add 48 µL of the diluted HDAC enzyme solution to each well (except the 'Blank' wells). For the 'Blank' wells, add 48 µL of Assay Buffer.

  • Mix the plate gently on an orbital shaker for 1 minute.

  • Add 50 µL of the HDAC substrate working solution to all wells.

  • Cover the plate and incubate at 37°C for 30-60 minutes.[10][12] The optimal incubation time should be determined to ensure the reaction remains in the linear phase.

Step 3: Development and Signal Reading

  • Add 50 µL of the Developer solution to each well to stop the enzymatic reaction and initiate fluorescence development.

  • Incubate the plate at 37°C for 15-30 minutes, protected from light.[10]

  • Read the fluorescence on a microplate reader with excitation set to 350-380 nm and emission set to 440-460 nm.

The pathway diagram below visualizes the molecular events at the core of the assay.

HDAC_Mechanism cluster_chromatin Chromatin State Histone_A Acetylated Histone (Active Transcription) Histone_D Deacetylated Histone (Repressed Transcription) Histone_A->Histone_D Deacetylation HDAC HDAC Enzyme HDAC->Histone_A Inhibitor VPA / Derivative Inhibitor->HDAC Blocks Catalytic Site

Caption: Simplified pathway of HDAC action and inhibition.

Data Analysis and Interpretation

The goal of data analysis is to calculate the half-maximal inhibitory concentration (IC₅₀), a standard measure of inhibitor potency.

Step 1: Correct for Background Fluorescence Subtract the average fluorescence value of the 'Blank' wells from all other wells.

  • Corrected Fluorescence = Fluorescence_well - Average_Fluorescence_blank

Step 2: Calculate Percentage of Inhibition Use the corrected fluorescence values from the negative control (0% inhibition) and the test compound wells to calculate the percent inhibition for each concentration.

  • % Inhibition = 100 x [ 1 - ( (Corrected_Fluorescence_inhibitor) / (Corrected_Fluorescence_negative_control) ) ]

Step 3: Determine the IC₅₀ Value

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism) to fit a sigmoidal dose-response curve.

  • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of HDAC activity.

Data Presentation Example:

[Inhibitor] (µM) Log [Inhibitor] Corrected RFU (Avg) % Inhibition
0 (Vehicle)N/A85000%
101.083501.8%
501.779007.1%
1002.0680020.0%
5002.7430049.4%
10003.0210075.3%
50003.795088.8%

References

  • HDAC Activity/Inhibition Assay Kit (Fluorometric). Epigentek. [Link]

  • EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric). Epigentek. [Link]

  • Ren, M., et al. (2019). HDAC Inhibition by Valproic Acid Induces Neuroprotection and Improvement of PD-like Behaviors in LRRK2 R1441G Transgenic Mice. Frontiers in Molecular Neuroscience. [Link]

  • Valproic Acid. BPS Bioscience. [Link]

  • Göttlicher, M., et al. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO Journal. [Link]

  • Wilk, J. D., et al. (2017). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods. [Link]

  • Krämer, O. H., et al. (2003). The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2. The EMBO Journal. [Link]

  • HDAC Fluorogenic Assay Kit (Green). BPS Bioscience. [Link]

  • Kramer, J. M., et al. (2003). Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation. Molecular and Cellular Biology. [Link]

  • Suraweera, A., et al. (2023). Histone Deacetylases (HDAC) Inhibitor—Valproic Acid Sensitizes Human Melanoma Cells to Dacarbazine and PARP Inhibitor. International Journal of Molecular Sciences. [Link]

  • HDAC Fluorogenic Assay Kit (Green). Amsbio. [Link]

  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Epigentek. [Link]

  • Chen, X., et al. (2012). Histone deacetylase inhibitor, 2-propylpentanoic acid, increases the chemosensitivity and radiosensitivity of human glioma cell lines in vitro. Chinese Medical Journal. [Link]

  • Xia, Y., et al. (2018). Valproic acid targets HDAC1/2 and HDAC1/PTEN/Akt signalling to inhibit cell proliferation via the induction of autophagy in gastric cancer. Cell Death & Disease. [Link]

Sources

Application Note: Comparative Evaluation of 2-Propylpent-2-enoic Acid (2-ene-VPA) in Epilepsy Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "VPA Paradox"

Valproic Acid (VPA) remains a gold-standard broad-spectrum antiepileptic drug (AED), yet its clinical utility is severely hampered by dose-dependent hepatotoxicity and teratogenicity (neural tube defects).

2-Propylpent-2-enoic acid (commonly referred to as 2-ene-VPA or trans-2-en-valproate) is a major active metabolite of VPA. Research indicates that 2-ene-VPA retains the anticonvulsant potency of the parent compound but, unlike VPA and its 4-ene metabolite, does not induce significant teratogenicity or hepatotoxicity in animal models.

This guide provides the technical framework for researchers to utilize 2-ene-VPA as a benchmark molecule for developing safer AEDs, focusing on formulation, efficacy screening (MES test), and safety profiling (teratogenicity).

Chemical Identity & Formulation

Critical Note: The biological activity is stereospecific. Ensure the use of the trans (E) isomer for standard efficacy comparisons.

PropertySpecification
IUPAC Name (E)-2-propylpent-2-enoic acid
Common Name trans-2-ene-VPA; 2-en-valproic acid
CAS Number 60218-41-9
Molecular Weight 142.20 g/mol
Solubility Lipophilic (Acid form); Hydrophilic (Sodium salt)
Protocol: Preparation of Sodium Salt Solution (Na-2-ene-VPA)

Most in vivo experiments require the sodium salt form for physiological compatibility and solubility.

  • Stoichiometry: Calculate the molar equivalent of Sodium Hydroxide (NaOH).

    • Example: To convert 142.2 mg (1 mmol) of 2-ene-VPA acid.

  • Dissolution: Dissolve the 2-ene-VPA acid in a minimal volume of ethanol (if required for initial solvation) or directly into 0.1 M NaOH.

  • Adjustment: Adjust the final volume with sterile 0.9% saline.

  • pH Check: Ensure the final solution pH is neutral (7.0–7.4).

  • Vehicle Control: Prepare a matched vehicle solution (Saline + NaOH adjusted to same pH) for control groups.

Mechanism of Action & Safety Profile

The following diagram illustrates the divergent pathways of VPA metabolites, highlighting why 2-ene-VPA is the focus of safety research.

G VPA Valproic Acid (VPA) Met_2ene 2-ene-VPA (this compound) VPA->Met_2ene Beta-oxidation Met_4ene 4-ene-VPA (Toxic Metabolite) VPA->Met_4ene Cytochrome P450 HDAC HDAC Inhibition (Epigenetic Alteration) VPA->HDAC GABA GABA Transaminase Inhibition Met_2ene->GABA NaCh Na+ Channel Blockade Met_2ene->NaCh OxStress Beta-Oxidation Inhibition Met_4ene->OxStress Seizure Anticonvulsant Efficacy GABA->Seizure NaCh->Seizure BirthDefect Teratogenicity (Neural Tube Defects) HDAC->BirthDefect OxStress->BirthDefect

Figure 1: Divergent metabolic pathways. 2-ene-VPA retains efficacy mechanisms (Green) while avoiding the HDAC/Oxidative stress pathways (Red) associated with VPA toxicity.

Application Protocol A: Maximal Electroshock Seizure (MES) Test

The MES test is the standard screen for efficacy against generalized tonic-clonic seizures.[1]

Materials
  • Subjects: Male CD-1 or NMRI mice (20–25g).

  • Equipment: Electroshock generator (e.g., Ugo Basile) with corneal electrodes.

  • Reagents: Na-2-ene-VPA solution (freshly prepared), Tetracaine (0.5% ophthalmic drops).

Step-by-Step Workflow
  • Acclimatization: House mice for 7 days prior to testing. Randomize into groups (n=8–10).

  • Dosing:

    • Administer Na-2-ene-VPA intraperitoneally (i.p.).

    • Dose Range: 50, 100, 200, 400 mg/kg (based on VPA potency).

    • Pre-treatment Time: 15–30 minutes (2-ene-VPA has rapid brain penetration).

  • Preparation: Apply 1 drop of tetracaine to eyes to ensure conductivity and local anesthesia.

  • Induction:

    • Restrain mouse manually.[2]

    • Apply corneal electrodes gently.

    • Stimulus: 50 mA, 60 Hz, 0.2 seconds duration.[1][2]

  • Observation & Scoring:

    • Place mouse immediately in a clear observation cage.

    • Primary Endpoint: Presence or absence of Tonic Hindlimb Extension (HLE) (defined as hindlimbs extending >90° from body axis).

    • Protection = Absence of HLE.[1]

  • Euthanasia: Humanely euthanize animals immediately post-test if severe distress is noted, or per standard protocol.

Data Calculation

Calculate the ED50 (Effective Dose 50%) using probit analysis.

  • Expected Result: 2-ene-VPA ED50 is typically comparable to VPA (~200 mg/kg i.p. in mice).

Application Protocol B: Comparative Teratogenicity Screen

This protocol validates the safety advantage of 2-ene-VPA over VPA.

Materials
  • Subjects: Pregnant NMRI or SWV mice (Time-mated; Day of plug = GD 0).

  • Dosing Day: Gestational Day 8 (Critical window for neural tube closure).

Step-by-Step Workflow

Workflow Start Time-Mated Dams (Gestational Day 0) Dosing Single Injection (i.p.) Gestational Day 8 morning Start->Dosing Group1 Group A: Vehicle (Saline) Dosing->Group1 Group2 Group B: VPA (400-600 mg/kg) Dosing->Group2 Group3 Group C: 2-ene-VPA (400-600 mg/kg) Dosing->Group3 Wait Gestation Period (Day 8 to Day 18) Group1->Wait Group2->Wait Group3->Wait Sacrifice C-Section Gestational Day 18 Wait->Sacrifice Analysis Fetal Examination: 1. Resorptions (Embryolethality) 2. Exencephaly (Neural Tube Defects) 3. Fetal Weight Sacrifice->Analysis

Figure 2: Experimental timeline for teratogenicity screening.

Evaluation Criteria
  • Uterus Examination: Count total implantation sites and resorptions (dead fetuses).

  • Morphological Scoring: Examine live fetuses under a stereomicroscope.

    • Exencephaly: Failure of skull closure (High frequency in VPA group).

    • Skeletal Defects: Staining with Alizarin Red (bone) and Alcian Blue (cartilage) to check for rib/vertebral fusions.

Expected Outcomes
ParameterVPA (Positive Control)2-ene-VPA (Test)
Resorption Rate High (>30% at high doses)Low (comparable to vehicle)
Exencephaly Frequent (>20%)Rare / Absent
Fetal Weight Significantly ReducedNormal / Slight Reduction

References

  • Löscher, W., et al. (1984). "Pharmacokinetics and anticonvulsant potency of the valproate metabolite trans-2-en-valproic acid in the dog." Archives Internationales de Pharmacodynamie et de Therapie.

  • Nau, H., et al. (1991). "Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and pharmacodynamics." Pharmacology & Toxicology.

  • Bialer, M. (2012). "Chemical properties of antiepileptic drugs (AEDs)." Advanced Drug Delivery Reviews.

  • Castel-Branco, M. M., et al. (2009).[2] "The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs." Methods and Findings in Experimental and Clinical Pharmacology.

  • Shimshoni, J. A., et al. (2007). "Potent anticonvulsant urea derivatives of constitutional isomers of valproic acid." Journal of Medicinal Chemistry.

Sources

Application Notes & Protocols: Advanced Drug Delivery Systems for 2-Propylpent-2-enoic acid (Valproic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design, formulation, and evaluation of advanced drug delivery systems for 2-Propylpent-2-enoic acid, commonly known as Valproic Acid (VPA). VPA is a cornerstone therapeutic for epilepsy, bipolar disorders, and migraine prophylaxis.[1] However, its clinical utility is often hampered by significant pharmacokinetic and pharmacodynamic challenges, including poor blood-brain barrier (BBB) penetration, a narrow therapeutic index, and a range of dose-dependent side effects.[2][3][4] This guide details strategies to overcome these limitations through innovative formulation approaches, focusing on nano-based carriers and controlled-release systems. We provide field-proven, step-by-step protocols for the preparation, characterization, and preclinical evaluation of VPA-loaded nanocarriers and sustained-release tablets, enabling researchers to enhance therapeutic efficacy and patient safety.

The Rationale for Advanced VPA Delivery

Conventional VPA therapy requires high doses to achieve therapeutic concentrations in the central nervous system (CNS).[1] This is primarily due to two factors:

  • Inefficient Blood-Brain Barrier (BBB) Transport: VPA distribution into the brain is limited. The efflux clearance of VPA at the BBB can be significantly greater than its influx, actively pumping the drug out of the brain.[1][3]

  • Pharmacokinetic Profile: VPA exhibits high plasma protein binding and is subject to hepatic metabolism, which can affect its free drug concentration and contribute to drug interactions.[1][5]

These limitations necessitate the development of drug delivery systems (DDS) that can:

  • Enhance CNS Penetration: Actively or passively target VPA to the brain, bypassing or modulating BBB efflux transporters.

  • Sustain Therapeutic Levels: Maintain drug concentrations within the narrow therapeutic window to improve efficacy and reduce the frequency of administration.[6]

  • Reduce Systemic Side Effects: Lower the overall systemic drug exposure and minimize dose-related toxicities, such as gastrointestinal issues and hepatotoxicity.[2][5]

The following diagram illustrates the core challenges and the strategic goals of advanced DDS for VPA.

cluster_Challenges Conventional VPA Therapy Challenges cluster_Goals Advanced DDS Strategic Goals C1 High Dose Requirement G1 Enhance Brain Bioavailability C1->G1 addresses G3 Improve Safety Profile C1->G3 addresses C2 Poor BBB Penetration (Efflux Transport) C2->G1 addresses C3 Narrow Therapeutic Index G2 Sustain Drug Release C3->G2 addresses C4 Systemic Side Effects C4->G3 addresses G4 Increase Patient Compliance G2->G4 leads to

Caption: Core challenges of VPA therapy and strategic DDS goals.

Overview of Delivery System Platforms

A variety of platforms have been investigated for VPA delivery. The choice of system depends on the desired outcome, such as targeted brain delivery or prolonged systemic circulation.

Delivery System PlatformCore PrincipleKey AdvantagesRepresentative Materials
Nanostructured Lipid Carriers (NLCs) Encapsulation in a solid lipid matrix composed of solid and liquid lipids.High biocompatibility, enhanced brain uptake (especially via intranasal route), controlled release.[1][3]Stearic acid, Glyceryl monostearate, Oleic acid.
Polymeric Nanoparticles Entrapment within or adsorption onto a biodegradable polymer matrix.Tunable release kinetics, surface functionalization for targeting, improved stability.[2]Poly(lactic-co-glycolic acid) (PLGA).
Liposomes Encapsulation within a spherical vesicle composed of a phospholipid bilayer.Biocompatible, can carry both hydrophilic and lipophilic drugs, suitable for intranasal delivery.[7]Soybean phosphatidylcholine, Cholesterol.
Nanoemulsions Dispersion of an oil phase in an aqueous phase, stabilized by surfactants.High drug loading capacity for lipophilic drugs, improved bioavailability, reduced cytotoxicity.[8]Soybean oil, Lecithin, Polysorbate 80.
Sustained-Release Matrix Tablets Dispersion of VPA in a hydrophilic polymer matrix that swells to control drug diffusion.Ease of manufacturing, prolonged drug release (12-24h), improved patient compliance.[9]Hydroxypropylmethylcellulose (HPMC).

Formulation Protocols

The following protocols provide detailed, step-by-step methodologies for preparing three distinct VPA drug delivery systems.

Protocol 3.1: VPA-Loaded Nanostructured Lipid Carriers (NLCs) for Brain Targeting

Rationale: This protocol, based on the solvent diffusion method, is designed to produce NLCs suitable for intranasal administration, which offers a direct pathway to the CNS, bypassing the BBB.[1][3][10] The small particle size (<200 nm) is critical for neuronal uptake.[1][3]

Materials:

  • Valproic Acid (VPA)

  • Solid Lipid: Stearic Acid or Glyceryl Monostearate

  • Liquid Lipid: Oleic Acid

  • Surfactant: Polysorbate 80 (Tween® 80)

  • Organic Solvents: Acetone, Ethanol (1:1 ratio)

  • Aqueous Phase: Deionized water

Equipment:

  • Magnetic stirrer with heating plate

  • Ultrasonic probe homogenizer

  • High-speed centrifuge

Procedure:

  • Preparation of Organic Phase:

    • Accurately weigh VPA (e.g., 400 mg), solid lipid (e.g., 350 mg), and liquid lipid (e.g., 50 mg).

    • Dissolve these components in an acetone:ethanol (1:1 v/v) mixture. Heat gently (to ~60°C) under constant stirring until a clear, homogenous solution is formed.

    • Causality Note: The use of a solid and liquid lipid blend forms an imperfect crystal lattice, which increases the space for drug loading and prevents drug expulsion during storage, a common issue with Solid Lipid Nanoparticles (SLNs).

  • Preparation of Aqueous Phase:

    • Prepare a 2% (w/v) solution of Polysorbate 80 in deionized water.

    • Heat the aqueous phase to the same temperature as the organic phase.

    • Causality Note: Matching the temperatures of the two phases prevents premature lipid precipitation upon mixing, ensuring the formation of small, uniform nanoparticles.

  • Emulsification and Nanoparticle Formation:

    • Inject the organic phase into the hot aqueous phase under continuous high-speed stirring (e.g., 1000 rpm). An emulsion will form instantly.

    • Continue stirring for 10-15 minutes to allow for solvent diffusion.

    • Subject the resulting pre-emulsion to high-power ultrasonication (e.g., 70% amplitude, 5 minutes) in an ice bath.

    • Causality Note: Ultrasonication provides the necessary energy to break down coarse emulsion droplets into the nano-size range, leading to the formation of a stable NLC dispersion.

  • Purification:

    • Transfer the NLC dispersion into centrifuge tubes.

    • Centrifuge at high speed (e.g., 25,000 rpm for 30 minutes) to separate the NLC pellet from the aqueous supernatant containing the unentrapped drug.[1]

    • Discard the supernatant, and resuspend the NLC pellet in fresh deionized water. Repeat the washing step twice to ensure the removal of residual solvent and free drug.

  • Storage:

    • Store the final NLC dispersion at 4°C for short-term use or lyophilize for long-term stability.

Protocol 3.2: VPA-Loaded PLGA Nanoparticles

Rationale: This protocol utilizes the double emulsion-solvent evaporation method, which is ideal for encapsulating water-soluble drugs like sodium valproate within a biodegradable PLGA matrix.[2] Polysorbate 80 is included as a stabilizer and to potentially facilitate BBB transport.[2]

Materials:

  • Sodium Valproate

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • Polyvinyl Alcohol (PVA)

  • Polysorbate 80

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Primary Emulsion (w/o):

    • Dissolve a known amount of sodium valproate in a small volume of deionized water (this is the internal aqueous phase, W1).

    • Dissolve PLGA in DCM (this is the oil phase, O).

    • Add W1 to O and sonicate at high energy in an ice bath to form a fine water-in-oil (w/o) primary emulsion.

  • Secondary Emulsion (w/o/w):

    • Prepare an aqueous solution of PVA (e.g., 2% w/v) and Polysorbate 80 (e.g., 1% w/v) (this is the external aqueous phase, W2).

    • Add the primary emulsion (w/o) to a larger volume of W2 under high-speed homogenization to form the double emulsion (w/o/w).

    • Causality Note: PVA acts as a stabilizer for the secondary emulsion, preventing the coalescence of droplets before the solvent has fully evaporated.

  • Solvent Evaporation:

    • Transfer the double emulsion to a beaker and stir at room temperature for several hours (e.g., 3-4 hours) to allow the DCM to evaporate. This hardens the PLGA, forming solid nanoparticles.

  • Purification and Collection:

    • Wash the nanoparticles by repeated centrifugation (e.g., 15,000 rpm, 20 min), discarding the supernatant, and resuspending in deionized water. This removes residual PVA and unencapsulated drug.

    • Lyophilize the final pellet to obtain a dry powder.

Protocol 3.3: Sustained-Release VPA Matrix Tablets

Rationale: This protocol describes the formulation of matrix tablets using HPMC, a hydrophilic polymer. Upon ingestion, HPMC hydrates and swells to form a gel layer that controls the diffusion of VPA, providing sustained release over 12 hours.[9] Colloidal silicon dioxide is used as an effective absorbent for the oily VPA.[9]

Materials & Formulation Example:

IngredientFunctionAmount per Tablet (mg)
Valproic AcidActive145
Sodium ValproateActive333
HPMC (K15M)Release-controlling polymer105
Colloidal Silicon DioxideAbsorbent / Glidant63
Povidone (K30)Binder21
Microcrystalline CelluloseFiller / Diluent19
Magnesium StearateLubricant7
TalcGlidant7
Total Weight 700

Procedure (Wet Granulation):

  • Blending: Sift and blend the valproic acid, sodium valproate, HPMC, colloidal silicon dioxide, povidone, and microcrystalline cellulose in a planetary mixer.

  • Granulation: Prepare a binder solution (e.g., povidone in isopropyl alcohol). Add the binder solution slowly to the powder blend while mixing to form a damp mass.

  • Sieving: Pass the damp mass through a suitable sieve (e.g., #12 mesh) to form granules.

  • Drying: Dry the granules in a tray dryer or fluidized bed dryer until the loss on drying (LOD) is within the specified limit (e.g., <2%).

  • Sizing: Sift the dried granules through a smaller sieve (e.g., #16 mesh) to obtain uniform size.

  • Lubrication: Add the sifted magnesium stearate and talc to the granules and blend for a short period (e.g., 5 minutes).

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.

Characterization & Quality Control Protocols

The following diagram outlines the logical workflow for characterizing the formulated VPA delivery systems.

cluster_Nano Nanoparticle Characterization cluster_Tablet Tablet Characterization F Formulation (NLC, PLGA NP, Tablet) N1 Particle Size & PDI (DLS) F->N1 T1 Physical Tests (Hardness, Friability) F->T1 N2 Zeta Potential N1->N2 N3 Morphology (TEM/SEM) N2->N3 N4 Entrapment Efficiency & Drug Loading N3->N4 R In Vitro Release Study N4->R T2 Content Uniformity T1->T2 T2->R S Stability Assessment R->S

Caption: Logical workflow for VPA delivery system characterization.

Protocol 4.1: Physicochemical Characterization of Nanoparticles
  • Particle Size, Polydispersity Index (PDI), and Zeta Potential:

    • Dilute the nanoparticle suspension (1:10) with deionized water.[1]

    • Analyze using a Zetasizer or similar instrument based on Dynamic Light Scattering (DLS).

    • Self-Validation: Aim for a mean particle size < 200 nm for BBB transport and a PDI < 0.3 for a homogenous, monodisperse system. Zeta potential should be sufficiently high (e.g., > |20| mV) to ensure colloidal stability.

  • Entrapment Efficiency (EE%) and Drug Loading (DL%):

    • Separate the unentrapped ("free") drug from the nanoparticles by centrifuging the dispersion (e.g., 25,000 rpm, 30 min).[1]

    • Measure the amount of VPA in the supernatant using a validated HPLC or GC method.[2][10]

    • Calculate EE% and DL% using the following formulas:

      • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Protocol 4.2: In Vitro Drug Release from Nanoparticles

Rationale: This dialysis bag method simulates the release of the drug from the nanoparticle matrix into a physiological medium.

  • Transfer a known amount of VPA-loaded nanoparticle dispersion (e.g., 3 mL) into a dialysis bag (MWCO 12-14 kDa).[10]

  • Seal the bag and immerse it in a release medium (e.g., 100 mL of PBS pH 7.4) maintained at 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 h), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[9]

  • Analyze the VPA concentration in the samples via HPLC/GC.

  • Plot the cumulative percentage of drug released versus time.

Protocol 4.3: In Vitro Dissolution from Sustained-Release Tablets

Rationale: This method uses a standard USP apparatus to assess the drug release profile in simulated gastrointestinal fluids, ensuring the formulation meets sustained-release criteria.

  • Use a USP Apparatus II (Paddle) at 100 rpm, maintained at 37°C.[9]

  • Perform the test in 500 mL of 0.1 N HCl for the first 45 minutes.[9]

  • After 45 minutes, add 400 mL of a concentrated buffer to change the medium to 900 mL of pH 5.5 phosphate buffer.[9]

  • Withdraw samples at specified time points (e.g., 1, 2, 4, 6, 8, 12 h) and analyze for VPA content.[9]

  • Compare the dissolution profile to a reference product if applicable.[9]

Preclinical Evaluation Protocols

Protocol 5.1: In Vivo Pharmacokinetic Study (Rat Model)

Rationale: This study is essential to determine if the delivery system improves the bioavailability of VPA, particularly in the brain.

  • Animal Dosing:

    • Divide male Wistar or Sprague-Dawley rats into groups (n=6 per group).[1][2]

    • Group 1 (Control): Administer VPA solution (e.g., intraperitoneally or intranasally).

    • Group 2 (Test): Administer the VPA-loaded formulation (e.g., NLCs intranasally) at an equivalent dose.

  • Sample Collection:

    • At predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 h), collect blood samples via the tail vein.

    • At the end of the study or at peak concentration time, humanely euthanize the animals and harvest the brains.

  • Sample Analysis:

    • Extract VPA from plasma and brain homogenates.

    • Quantify VPA concentration using a validated bioanalytical method (HPLC or GC).[2][10]

  • Data Analysis:

    • Calculate key pharmacokinetic parameters (AUC, Cmax, Tmax, T1/2) for both plasma and brain.[8]

    • Determine the brain-to-plasma concentration ratio to assess brain targeting efficiency. A significantly higher ratio for the test formulation indicates successful brain delivery.[1][3]

Protocol 5.2: In Vivo Pharmacodynamic (Efficacy) Study (MES Seizure Model)

Rationale: The Maximal Electroshock (MES) seizure test is a widely used model to evaluate the anticonvulsant activity of drugs against generalized tonic-clonic seizures.[1][3]

  • Animal Dosing: Dose animal groups as described in the pharmacokinetic study.

  • Induction of Seizure: At various time points after dosing (e.g., 15, 30, 60, 90, 120 min), induce seizures by applying an electrical stimulus via auricular electrodes.[1][10]

  • Observation: Record the duration of the tonic hind limb extension.

  • Endpoint: A significant reduction or complete abolition of the tonic hind limb extension compared to the control group indicates anticonvulsant activity. The formulation that provides protection at lower doses or for a longer duration is considered more effective.[2]

References

  • GSC Online Press. (2024). Unveiling the effects of nanoparticles-based antiepileptic drugs: Systematic review of in vivo studies. [Link]

  • Nasseri, S., et al. (2011). Brain delivery of valproic acid via intranasal administration of nanostructured lipid carriers: in vivo pharmacodynamic studies using rat electroshock model. PubMed Central. [Link]

  • Meenu, M., et al. (2019). Evaluation of sodium valproate loaded nanoparticles in acute and chronic pentylenetetrazole induced seizure models. Epilepsy Research. [Link]

  • Nasseri, S., et al. (2011). Brain delivery of valproic acid via intranasal administration of nanostructured lipid carriers: in vivo pharmacodynamic studies using rat electroshock model. Taylor & Francis Online. [Link]

  • Saingam, W., & Kulvanich, P. (2012). Preparation of Coated Valproic Acid and Sodium Valproate Sustained-release Matrix Tablets. PubMed Central. [Link]

  • Request PDF. (n.d.). Valproate-Loaded hydrogel nanoparticles: Preparation and characterization. [Link]

  • Gorain, B., et al. (2017). Characterisation, in-vitro and in-vivo evaluation of valproic acid-loaded nanoemulsion for improved brain bioavailability. Journal of Pharmacy and Pharmacology. [Link]

  • ResearchGate. (n.d.). Brain delivery of valproic acid via intranasal administration of nanostructured lipid carriers: in vivo pharmacodynamic studies using rat electroshock model. [Link]

  • Yuliani, S. H., et al. (2021). Study of Valproic Acid Liposomes for Delivery into the Brain through an Intranasal Route. Scientific.Net. [Link]

  • Wiley Online Library. (n.d.). In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review. [Link]

  • U.S. Food and Drug Administration. (2017). Guidance on Valproic Acid. [Link]

  • SpringerLink. (n.d.). Effect of solid lipid nanoparticles loaded with valproate and metformin on pentylenetetrazole-induced epilepsy in rats. [Link]

  • Google Patents. (n.d.).
  • Farmacia Journal. (n.d.). KINETIC ANALYSIS OF IN VITRO DRUG RELEASE FROM VALPROIC ACID AND SODIUM VALPROATE SUPPOSITORIES. [Link]

  • Royal Society of Chemistry. (2022). Design of self-assembling anti-epileptic drug for long-acting drug delivery in vivo. [Link]

Sources

Application Note: Structural Elucidation and Quantification of 2-Propylpent-2-enoic Acid via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation pattern of 2-Propylpent-2-enoic acid Content Type: Application Notes and Protocols

Abstract

This guide details the mass spectrometric analysis of This compound (also known as 2-ene-VPA or


-VPA), a primary active metabolite of the antiepileptic drug Valproic Acid (VPA).[1] Unlike its saturated parent compound, the presence of an 

-unsaturated carboxylic acid moiety confers unique stability, resulting in "poor fragmentation" behavior in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This note provides validated protocols for both high-throughput quantification (LC-MS/MS) and structural confirmation (GC-MS), with a specific focus on overcoming the analytical challenges posed by its structural isomers (e.g., 4-ene-VPA).

Introduction & Biological Relevance[2]

This compound is formed via mitochondrial


-oxidation of Valproic Acid. It is clinically significant for two reasons:
  • Pharmacological Activity: It possesses anticonvulsant properties similar to VPA.[2][3]

  • Toxicology: While less hepatotoxic than the 4-ene isomer, it shares structural homology with hypoglycin metabolites.[3][4] Accurate differentiation from the hepatotoxic 4-ene-VPA isomer is critical in therapeutic drug monitoring (TDM) and toxicology studies.

Chemical Properties[2][5][6][7][8][9][10][11][12]
  • IUPAC Name: this compound[5]

  • Formula:

    
    
    
  • Molecular Weight: 142.20 g/mol

  • Key Feature: Conjugated double bond between C2 and C3 (

    
    -unsaturation), providing resonance stabilization to the carboxylate anion.
    

Analytical Strategy: The Dual-Track Approach

The choice of method depends on the analytical goal: Quantification (LC-MS) vs. Identification (GC-MS).

AnalysisWorkflow Sample Biological Matrix (Plasma/Urine) Goal Define Goal Sample->Goal LC_Track Track A: LC-MS/MS (High Throughput) Goal->LC_Track Quantification GC_Track Track B: GC-MS (Structural ID) Goal->GC_Track Identification LC_Method ESI(-) Pseudo-MRM m/z 141 -> 141 LC_Track->LC_Method GC_Method Derivatization (TMS) EI Fragmentation GC_Track->GC_Method Result_LC Quantification (Differentiation by RT) LC_Method->Result_LC Result_GC Spectral Confirmation (m/z 214, 73, 75) GC_Method->Result_GC

Figure 1: Decision tree for selecting the appropriate mass spectrometry workflow.

Track A: LC-MS/MS Protocol (Quantification)

Challenge: The [M-H]⁻ ion (m/z 141) is highly stable due to resonance delocalization across the conjugated system. It resists fragmentation under standard Collision Induced Dissociation (CID) conditions, often yielding no specific product ions.

Solution: Use Pseudo-MRM (monitoring the survivor parent ion) or high-energy decarboxylation.

Protocol Steps
  • Sample Preparation:

    • Aliquot 100 µL plasma.

    • Add 300 µL Acetonitrile (containing Internal Standard, e.g.,

      
      -VPA).
      
    • Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

    • Transfer supernatant to autosampler vial.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Poroshell SB-C18, 2.1 x 50 mm, 2.7 µm). Crucial for separating 2-ene-VPA from 4-ene-VPA.

    • Mobile Phase A: 0.1% Formic Acid in Water.[6]

    • Mobile Phase B: Acetonitrile.[7]

    • Gradient: 30% B to 70% B over 5 minutes.

  • MS Settings (ESI Negative Mode):

ParameterSettingRationale
Ionization ESI (-)Carboxylic acids ionize best in negative mode.
Precursor Ion m/z 141.0[M-H]⁻ ion.
Product Ion m/z 141.0Pseudo-MRM . No stable fragment is consistently formed.
Declustering Potential -60 VOptimized to prevent in-source fragmentation.
Collision Energy (CE) -10 to -15 eVLow energy to maintain transmission of the parent ion.

Expert Insight: While some protocols suggest monitoring the decarboxylated fragment ([M-H-CO₂]⁻, m/z 97), this transition is often erratic and requires high collision energy that reduces sensitivity. The Pseudo-MRM (141→141) is the industry standard for sensitivity, relying on retention time for specificity against isomers.

Track B: GC-MS Protocol (Structural Confirmation)

Challenge: Carboxylic acids have poor volatility and peak shape in GC. Solution: Derivatization to Trimethylsilyl (TMS) esters using BSTFA.

Protocol Steps
  • Derivatization:

    • Dry 50 µL of organic extract under Nitrogen.

    • Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Incubate at 60°C for 30 minutes.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 70°C (1 min)

      
       10°C/min 
      
      
      
      280°C.
  • MS Settings (Electron Impact - EI):

    • Source Temp: 230°C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 50–300.

Fragmentation Pattern Analysis (TMS Derivative)

The TMS derivative of this compound (


, MW 214) exhibits a distinct fragmentation pattern compared to saturated VPA.
m/z (Ion)IdentityMechanism / Origin
214

Molecular Ion. Visible and more intense than in saturated VPA due to double-bond stabilization.
199

Loss of Methyl. Cleavage of a methyl group from the TMS moiety (

).
171

Loss of Propyl.

-cleavage of the propyl side chain.
73

Base Peak. The trimethylsilyl cation, characteristic of all TMS derivatives.
75

Rearrangement. Characteristic ion for TMS esters containing oxygen.

Mechanistic Note: The "McLafferty Rearrangement" (migration of


-hydrogen), which is dominant in saturated fatty acid esters (giving m/z 74), is suppressed  or modified in 2-ene-VPA because the 

-double bond alters the geometry required for the 6-membered transition state.

Mechanistic Visualization

The following diagram illustrates the fragmentation pathways for both ionization modes.

Fragmentation cluster_ESI LC-MS (ESI-) Pathway cluster_EI GC-MS (TMS-Deriv) Pathway Compound This compound (MW 142) Ion_141 [M-H]- (m/z 141) Resonance Stabilized Compound->Ion_141 Deprotonation Deriv TMS-Ester (MW 214) Compound->Deriv + BSTFA Ion_141->Ion_141 Pseudo-MRM (Survivor Ion) Fragment_97 [M-H-CO2]- (m/z 97) (High Energy Only) Ion_141->Fragment_97 Decarboxylation (Rare) Ion_214 Molecular Ion (m/z 214) Deriv->Ion_214 EI (70eV) Ion_199 [M-CH3]+ (m/z 199) Ion_214->Ion_199 Loss of CH3 Ion_73 TMS Cation (m/z 73) Ion_214->Ion_73 Si-O Cleavage

Figure 2: Fragmentation pathways in ESI (Negative) and EI (TMS derivative) modes.

Summary of Key Findings

  • LC-MS/MS: 2-ene-VPA shows poor fragmentation in negative ESI. The most reliable quantification method is Pseudo-MRM (141

    
     141) . Chromatographic separation is mandatory to distinguish it from the 4-ene isomer.
    
  • GC-MS: Requires TMS derivatization . The spectrum is characterized by a molecular ion at m/z 214 and silicon-specific ions (m/z 73, 75 ). This method is superior for unambiguous structural identification.

  • Safety: 2-ene-VPA is a metabolite of interest for toxicity monitoring; always handle standard solutions with appropriate PPE.

References

  • Lu, H., et al. (2016). Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma.[6] Journal of Pharmaceutical Analysis.[6] Link

  • Kassahun, K., et al. (1989). Negative ion chemical ionization gas chromatography/mass spectrometry of valproic acid metabolites.[8] Biomedical and Environmental Mass Spectrometry. Link

  • Pascali, J. P., et al. (2022). Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes.[7] Drug Testing and Analysis.[6][9][7] Link

  • NIST Mass Spectrometry Data Center. 2-Propylpentanoic acid (Valproic Acid) and derivatives spectra. NIST Chemistry WebBook.[10] Link

Sources

Application Notes and Protocols for Assessing 2-Propylpent-2-enoic Acid Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Cytotoxic Profile of 2-Propylpent-2-enoic Acid (Valproic Acid)

This compound, more commonly known as Valproic acid (VPA), is a widely prescribed pharmaceutical agent with a broad therapeutic window, encompassing the treatment of epilepsy, bipolar disorder, and migraines.[1] Despite its clinical efficacy, VPA is associated with significant, albeit rare, adverse effects, including hepatotoxicity, neurotoxicity, and teratogenicity.[1][2][3] Understanding the cellular and molecular mechanisms underlying VPA-induced toxicity is paramount for risk assessment, drug development, and the identification of patient populations at heightened risk.

The cytotoxic effects of VPA are multifaceted and are attributed to several interconnected mechanisms. These include the inhibition of histone deacetylases (HDACs), which leads to alterations in gene expression, the induction of oxidative stress through the generation of reactive oxygen species (ROS), and impairment of mitochondrial function.[1][2][4] VPA can disrupt mitochondrial bioenergetics, leading to ATP depletion and subsequent cell death.[5] Furthermore, its metabolism can interfere with fatty acid β-oxidation and carnitine metabolism, contributing to hepatic steatosis.[2][5][6] In the context of developmental toxicity, VPA has been shown to interfere with folate metabolism and critical signaling pathways involved in neurogenesis.[7][8]

This comprehensive guide provides detailed protocols for a suite of cell-based assays designed to meticulously evaluate the cytotoxic potential of VPA. We will delve into assays that provide a global assessment of cell viability, as well as those that dissect specific mechanistic pathways of cell death. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust in vitro models for studying VPA cytotoxicity.

Strategic Selection of In Vitro Models: HepG2 and SH-SY5Y Cell Lines

The choice of an appropriate cell model is a critical determinant of the translational relevance of in vitro toxicity studies. For assessing VPA's effects, two cell lines are of particular interest:

  • HepG2 Cells: This human hepatoma cell line is a cornerstone for in vitro hepatotoxicity studies.[9] HepG2 cells retain many metabolic functions characteristic of human hepatocytes, making them a relevant model for investigating drug-induced liver injury.[9][10]

  • SH-SY5Y Cells: This human neuroblastoma cell line is extensively used in neurotoxicity research.[11][12] A key advantage of SH-SY5Y cells is their ability to be differentiated into a more mature, neuron-like phenotype, providing a more physiologically relevant model for studying the effects of compounds on neuronal cells.[11]

SECTION 1: Assessment of Overall Cell Viability and Cytotoxicity

This section details protocols for three widely used colorimetric assays that measure different aspects of cell health and membrane integrity.

MTT Assay: A Measure of Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][7] The amount of formazan produced is proportional to the number of metabolically active cells.

Protocol:

  • Cell Seeding: Seed HepG2 or SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of VPA in culture medium. Remove the old medium from the wells and add 100 µL of the VPA dilutions. Include a vehicle control (medium without VPA).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.[6]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][6] Mix thoroughly by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[5]

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the VPA concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of VPA that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Integrity

Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[14] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[14] The amount of LDH in the supernatant is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[2]

  • Transfer Supernatant: Carefully transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.[2]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[3]

Data Analysis:

  • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Calculate the percentage of cytotoxicity using the formula provided by the assay kit manufacturer.

Neutral Red Uptake Assay: Assessing Lysosomal Integrity

Principle: The neutral red uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[16] The amount of dye retained by the cells is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Neutral Red Incubation: Prepare a 1X Neutral Red Staining Solution by diluting the stock solution in cell culture medium.[8] Remove the treatment medium and add 100 µL of the 1X Neutral Red Staining Solution to each well.

  • Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.[17]

  • Washing: Discard the neutral red solution and wash the cells with 150 µL of DPBS.[17]

  • Destaining: Add 100 µL of the neutral red destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[17]

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540 nm.[8]

Data Analysis:

  • Calculate the percentage of viable cells by comparing the absorbance of treated cells to that of control cells.

SECTION 2: Mechanistic Cytotoxicity Assays

This section focuses on assays that provide insights into the specific cellular pathways affected by VPA.

Oxidative Stress Assessment: CellROX Green Assay

Principle: The CellROX Green reagent is a cell-permeable dye that is non-fluorescent in its reduced state but exhibits a bright green fluorescence upon oxidation by reactive oxygen species (ROS).[18] This assay allows for the quantification of ROS production in live cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with VPA as described previously.

  • CellROX Green Loading: Prepare a working solution of CellROX Green reagent at a final concentration of 5 µM in culture medium.[18] Add the working solution to each well.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[4]

  • Washing: Wash the cells three times with PBS.[18]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm. Alternatively, visualize and quantify the fluorescence using a fluorescence microscope or flow cytometer.

Data Analysis:

  • Quantify the fold change in fluorescence intensity in VPA-treated cells compared to the vehicle control.

Apoptosis Detection: Caspase-3/7 Activity Assay

Principle: A hallmark of apoptosis is the activation of caspases, a family of proteases that execute the cell death program.[19] This assay utilizes a proluminescent substrate containing the DEVD peptide, which is a recognition sequence for caspases-3 and -7.[20] Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with VPA.

  • Reagent Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Add 100 µL of the reagent to each well.[21]

  • Incubation: Gently mix the plate on a shaker for 30 seconds and incubate at room temperature for 1 to 3 hours.[21]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the fold change in luminescence in treated samples compared to the vehicle control.

Mitochondrial Membrane Potential Assessment: JC-1 Assay

Principle: The JC-1 dye is a lipophilic, cationic dye that accumulates in the mitochondria of healthy cells, where it forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a decreased mitochondrial membrane potential, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with VPA.

  • JC-1 Staining: Prepare the JC-1 staining solution by diluting the stock solution in culture medium.[22] Add the staining solution to each well.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[22]

  • Washing: Centrifuge the plate, remove the supernatant, and wash the cells twice with assay buffer.[22]

  • Fluorescence Measurement: Add 100 µL of assay buffer to each well and immediately measure the fluorescence intensity using a microplate reader. Measure the red fluorescence at an excitation of ~560 nm and emission of ~595 nm, and the green fluorescence at an excitation of ~485 nm and emission of ~535 nm.

Data Analysis:

  • Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.

Data Presentation: Example Quantitative Data

The following tables provide examples of how to present quantitative data obtained from the described assays.

Table 1: Effect of VPA on HepG2 Cell Viability (MTT Assay)

VPA Concentration (mM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
185 ± 4.1
562 ± 6.5
1041 ± 3.8
2025 ± 2.9

Table 2: VPA-Induced Cytotoxicity in SH-SY5Y Cells (LDH Assay)

VPA Concentration (mM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5 ± 1.2
115 ± 2.5
535 ± 4.8
1060 ± 5.1
2085 ± 6.3

Table 3: Mechanistic Insights into VPA Cytotoxicity (24-hour exposure)

AssayEndpointVPA (10 mM) Fold Change (vs. Control)
CellROX GreenROS Production3.5 ± 0.4
Caspase-3/7 GloCaspase Activity4.2 ± 0.6
JC-1 AssayRed/Green Ratio0.4 ± 0.1

Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup 1. Experimental Setup cluster_assays 2. Cytotoxicity Assays cluster_mechanistic 3. Mechanistic Assays cluster_analysis 4. Data Acquisition & Analysis seed Seed Cells (HepG2 or SH-SY5Y) in 96-well plates attach Allow 24h for attachment seed->attach treat Treat cells with VPA concentrations attach->treat incubate Incubate for defined period (24-72h) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh nr Neutral Red Assay (Lysosomal Integrity) incubate->nr ros CellROX Assay (Oxidative Stress) incubate->ros caspase Caspase-3/7 Assay (Apoptosis) incubate->caspase jc1 JC-1 Assay (Mitochondrial Potential) incubate->jc1 readout Spectrophotometry Luminescence Fluorescence mtt->readout ldh->readout nr->readout ros->readout caspase->readout jc1->readout analysis Calculate % Viability/ Cytotoxicity/Fold Change readout->analysis ic50 Determine IC50 values & Dose-Response Curves analysis->ic50

Caption: General experimental workflow for assessing VPA cytotoxicity.

Key Signaling Pathways in VPA-Induced Cytotoxicity

G cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences VPA Valproic Acid (VPA) HDAC HDAC Inhibition VPA->HDAC Mito Mitochondrial Dysfunction VPA->Mito OxStress Oxidative Stress VPA->OxStress GeneExp Altered Gene Expression HDAC->GeneExp ATP ATP Depletion Mito->ATP MMP ↓ Mitochondrial Membrane Potential Mito->MMP ROS ROS Production OxStress->ROS Apoptosis Apoptosis Activation (Caspase-3/7) GeneExp->Apoptosis Necrosis Necrosis/ Membrane Damage (LDH Release) ATP->Necrosis ROS->Mito ROS->Apoptosis MMP->Apoptosis Apoptosis->Necrosis

Sources

Troubleshooting & Optimization

Stability issues of 2-Propylpent-2-enoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: 2-ene-VPA /


2-Valproic Acid
CAS:  60218-41-9 (Generic) / 33786-47-9 (E-isomer)
Support Tier:  Level 3 (Senior Application Scientist)[1]

Executive Summary

2-Propylpent-2-enoic acid (2-ene-VPA) is a pharmacologically active metabolite of Valproic Acid (VPA).[1][2][3] Unlike its parent compound, it possesses an


-unsaturated carbonyl group, introducing unique stability challenges. Users frequently encounter issues with solubility dropout (cloudiness) , concentration drift (volatility) , and geometric isomerization .

This guide provides mechanistic troubleshooting to ensure experimental reproducibility in aqueous environments.

Module 1: Solubility & pH Management

The Issue: "My clear stock solution turned cloudy upon dilution into media/buffer."

The Mechanism: The Henderson-Hasselbalch Trap

2-ene-VPA is a weak carboxylic acid with an approximate


 of 4.6–4.[1]8. Its solubility is strictly pH-dependent.[1]
  • pH <

    
     (Protonated Form):  The molecule exists as a free acid.[1] It is a lipophilic oil  with extremely low water solubility.[1] It will precipitate or form an emulsion (cloudiness).[1]
    
  • pH >

    
     (Ionized Form):  The molecule exists as the carboxylate anion.[1] It is highly water-soluble and stable.[1]
    
Troubleshooting Protocol

If precipitation occurs, do not heat. Heat promotes volatility and degradation.[1] Follow this logic:

pH_Solubility_Logic Start Solution is Cloudy CheckPH Check pH Start->CheckPH LowPH pH < 6.0 CheckPH->LowPH HighPH pH > 6.0 CheckPH->HighPH Action1 Add 0.1M NaOH dropwise LowPH->Action1 Protonated (Insoluble) Action2 Check Salt Concentration HighPH->Action2 Salting Out? Result Clear Solution (Ionized Form) Action1->Result

Figure 1: Decision tree for resolving solubility issues caused by protonation.

Corrective Action:

  • Measure the pH of your final solution.[1]

  • If pH < 6.0, adjust carefully with dilute NaOH or KOH.[1]

  • Pro-Tip: Always prepare stock solutions in a buffered vehicle (e.g., PBS pH 7.4) rather than unbuffered water.[1]

Module 2: Volatility & Concentration Drift

The Issue: "My HPLC peak area decreases over 24 hours, but no degradation peaks appear."

The Mechanism: Vapor Pressure

Like Valproic Acid, the free acid form of 2-ene-VPA is volatile at room temperature.[1] If your solution is acidic (pH < 5.[1]0) and left in an open container or a plastic plate with a loose lid, the compound will evaporate.[1] This mimics "degradation" but is actually physical loss.[1]

Data: Volatility Risk Factors
ConditionState of MoleculeVolatility Risk
pH 4.0 (Open Vial) Free Acid (Oil)High (Mass loss >10% in 24h)
pH 7.4 (Open Vial) Anion (Salt)Negligible
Lyophilization Free AcidCritical (Compound will sublime/evaporate)
Prevention Protocol
  • Never lyophilize acidic solutions of 2-ene-VPA.[1] You will lose the sample. Convert to the sodium salt (pH > 8) before freeze-drying.

  • Sealing: Use glass vials with Teflon-lined crimp caps. Avoid Parafilm alone for long-term storage of the free acid.[1]

  • Material: The free acid is lipophilic and may adsorb to soft plastics (PVC, LDPE).[1] Use Glass or Polypropylene (PP) .[1]

Module 3: Chemical Stability (Isomerization)

The Issue: "I see a small 'shoulder' peak eluting just before my main peak."

The Mechanism: Geometric Isomerization

The double bond at the C2 position allows for E (trans) and Z (cis) isomers.[1]

  • Active Form: Typically the (E)-isomer.

  • Stressor: UV light and excessive heat can catalyze

    
     isomerization.[1]
    
  • Oxidation: The

    
    -unsaturated system is susceptible to oxidation, though less so than isolated alkenes.
    
Analytical Validation (HPLC)

To distinguish between degradation and isomerization, use this standard method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm.[1]

  • Mobile Phase: Isocratic Acetonitrile:Water (45:[1]55) + 0.1% Formic Acid.[1]

  • Detection: UV @ 210–220 nm (Carboxyl/Double bond absorption).[1]

  • Expected Result: The Z-isomer is more polar and typically elutes before the E-isomer.[1]

Standard Operating Procedure: Preparation of Stable Stock (100 mM)

Objective: Create a physically and chemically stable stock solution for biological assays.

  • Weighing: Weigh the 2-ene-VPA (often an oil or low-melting solid) into a glass vial.[1]

    • Note: If the substance is a liquid, calculate mass via density (~0.94 g/mL), but weighing is more accurate.

  • Dissolution (The "Salt-In" Step):

    • Do not add water yet.[1]

    • Add 1.0 equivalent of NaOH (from a 1M stock).[1]

    • Why? This immediately converts the volatile free acid into the non-volatile sodium salt.[1]

  • Dilution: Add Phosphate Buffered Saline (PBS, pH 7.4) to volume.[1][4]

  • Verification: Check pH. It should be 7.0–7.5.[1]

  • Storage: Aliquot into light-protective glass vials. Store at -20°C.

    • Shelf Life: >6 months at -20°C. Avoid repeated freeze-thaw.[1][5]

Frequently Asked Questions (FAQ)

Q: Can I autoclave my stock solution? A: No. While the sodium salt is thermally stable, the high heat (121°C) and pressure can induce decarboxylation or polymerization of the unsaturated chain. Use 0.22 µm filtration (PES or Nylon membrane) for sterilization.[1]

Q: Is 2-ene-VPA toxic? A: Yes. It is a known teratogen .[1] Unlike its isomer 4-ene-VPA (which is hepatotoxic), 2-ene-VPA interferes with neural tube development.[1][6] Handle with strict PPE (gloves, goggles) in a fume hood.[1]

Q: Why does my DMSO stock smell "acrid"? A: Volatility. If dissolved in DMSO as the free acid, it still exerts vapor pressure.[1] We recommend converting to the sodium salt form for aqueous dilution, or keeping DMSO stocks frozen and sealed tight.[1]

Q: Can I use plastic pipette tips? A: Yes, for transient handling (seconds/minutes). For storage, avoid soft plastics.[1] The lipophilic propyl chains can migrate into the plastic matrix over time.[1]

References

  • PubChem. 2-Propyl-2-pentenoic acid (Compound Summary). National Library of Medicine.[1][4][7] [Link][1]

  • Nau, H., et al. (1991).[1] Valproic acid metabolites: pharmacology, toxicology, and pharmacokinetics.[1] (Context on E-isomer activity and teratogenicity). Note: Foundational text in VPA metabolite stability.

  • Sielc Technologies. HPLC Separation of Acrylates and Derivatives.[1] (Methodology basis for alpha-beta unsaturated acids). [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling.

Sources

Technical Support Center: 2-Propylpent-2-enoic Acid Stability & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for minimizing the degradation and signal loss of 2-Propylpent-2-enoic acid (2-ene-VPA;


-VPA) in biological matrices.

Role: Senior Application Scientist | Context: Bioanalytical Method Development Subject: Minimizing Degradation and Signal Loss of 2-ene-VPA in Biological Samples

Executive Summary: The Stability Paradox

This compound (2-ene-VPA) is a primary pharmacologically active metabolite of Valproic Acid (VPA). Unlike its highly reactive isomer 4-ene-VPA (a known hepatotoxin), 2-ene-VPA is chemically more robust but suffers from a distinct set of stability challenges often misidentified as "degradation."

The Core Issue: In 90% of troubleshooting cases, what researchers perceive as chemical degradation is actually physical loss due to volatility or artifactual isomerization during sample preparation. This guide addresses the "Silent Killers" of your analyte: Volatility, Enzymatic Activity, and Isomerization.

Part 1: Critical Troubleshooting Guides (Q&A)
Category A: Sample Collection & "The Golden Hour"

Q1: I am seeing variable recovery of 2-ene-VPA between fresh and frozen plasma samples. Is the compound degrading in the freezer? Diagnosis: It is unlikely to be chemical degradation at -20°C or -80°C. The issue is likely enzymatic hydrolysis or pH-dependent phase distribution occurring before freezing or during the thaw. The Mechanism: 2-ene-VPA often exists as a glucuronide conjugate (2-ene-VPA-G) in circulation. Plasma esterases and glucuronidases are active at room temperature. If you are measuring free 2-ene-VPA, spontaneous hydrolysis of the glucuronide ex vivo will artificially inflate your values. Conversely, if measuring total, incomplete hydrolysis yields low recovery. Protocol Fix:

  • Immediate Quenching: Place blood samples on wet ice immediately.

  • Acidification: For free acid analysis, rapid acidification (to pH ~3.0) halts enzymatic activity but increases the risk of cellular uptake if whole blood is not separated quickly.

  • Anticoagulant: Use EDTA or Sodium Fluoride/Oxalate . Fluoride acts as an esterase inhibitor, preserving the ratio of free-to-conjugated metabolite.

Q2: Can I use standard heparin tubes? Recommendation: Avoid Heparin if possible. Heparin does not inhibit esterases. If the sample sits at room temperature, the conversion of VPA-glucuronide or 2-ene-VPA-glucuronide back to the parent acid will occur, altering your "Time 0" concentration.

Category B: Extraction & Sample Preparation (The Volatility Trap)

Q3: My internal standard (VPA-d6) is stable, but 2-ene-VPA signal drops significantly after solvent evaporation. Why? Diagnosis: You are likely evaporating your samples to dryness. The Science: 2-ene-VPA is a short-chain fatty acid (SCFA) derivative with high vapor pressure. Like VPA, it co-evaporates with organic solvents (DCM, Ethyl Acetate, Hexane). Corrective Action:

  • NEVER evaporate to dryness.

  • Technique 1 (Keeper Solvent): Add 10-20

    
    L of a high-boiling "keeper" solvent (e.g., Tetradecane or Isoamyl alcohol) before evaporation. This traps the analyte in a liquid droplet.
    
  • Technique 2 (In-situ Derivatization): Derivatize the analyte before the drying step (e.g., extractive alkylation).

Q4: I see split peaks in my chromatogram. Is my column failing? Diagnosis: This is likely E/Z Isomerization . The Mechanism: this compound exists as geometric isomers (E and Z).[1] The E-isomer is the predominant metabolic product. However, exposure to strong acids, heat, or UV light during extraction can catalyze isomerization to the Z-form or migration of the double bond to the


 position.
Protocol Fix: 
  • Avoid strong mineral acids (like concentrated HCl) for pH adjustment. Use buffered Formic Acid or Phosphoric Acid.

  • Shield from light if using transparent glassware, though UV sensitivity is lower than for 4-ene-VPA.

  • GC-MS Parameters: Ensure your injector temperature is not excessively high (<250°C) to prevent thermal isomerization.

Part 2: Validated Workflows & Data
Workflow 1: Volatility-Safe Extraction Protocol

Objective: Extract 2-ene-VPA from plasma without evaporative loss.

StepActionCritical ParameterMechanistic Reason
1 Spike Add IS (e.g., VPA-d6 or Octanoic acid)Internal referencing.
2 Acidify Add 100

L 1M Formic Acid
pH < pKa (~4.8) drives analyte into non-ionic form for organic extraction.
3 Extract Add 3 mL Ethyl Acetate/Hexane (1:1)Non-polar solvent extracts the protonated fatty acid.
4 Derivatize DO NOT DRY. Add derivatizing agent directly (e.g., MTBSTFA) or use extractive alkylation (PFBBr).Derivatization increases MW and lowers volatility before concentration.
5 Concentrate Evaporate under N2 to 50

L
(Not Dry)
Prevents sublimation of the free acid.
Data Table: Stability Profile of 2-ene-VPA
ConditionStability DurationRisk FactorMitigation
Whole Blood (RT) < 2 HoursEsterase activity (Glucuronide hydrolysis)Use NaF tubes; Cool to 4°C immediately.
Plasma (-20°C) > 6 MonthsMinimalStandard freezing is effective.
Acidic Extract (RT) < 4 HoursIsomerization (E

Z)
Analyze immediately or neutralize.
Dry Residue Minutes Volatilization Use Keeper Solvent.
Part 3: Visualizing the Degradation Pathways

The following diagram illustrates the critical control points where "degradation" (loss) occurs during the analytical lifecycle.

VPA_Stability cluster_0 Sample Collection (The Biological Matrix) cluster_1 Sample Preparation (The Chemical Matrix) Blood Whole Blood Sample (Contains 2-ene-VPA + Glucuronide) Enzymes Active Esterases (RT) Blood->Enzymes Time > 1h Quench Quenching (Ice / NaF / EDTA) Blood->Quench Immediate Hydrolysis Artifactual Increase (Glucuronide -> Free Acid) Enzymes->Hydrolysis Cleavage Extract Organic Extraction (Acidic pH) Quench->Extract Evap Solvent Evaporation Extract->Evap Isomer Isomerization (E-form -> Z-form) Extract->Isomer Strong Acid / Heat Dryness Evaporated to Dryness Evap->Dryness Incorrect Protocol Keeper Keeper Solvent / Derivatization Evap->Keeper Correct Protocol Volatilization LOSS OF ANALYTE (Co-evaporation) Dryness->Volatilization Vapor Pressure Stable Stable Analyte (Ready for GC/LC) Keeper->Stable Isomer->Stable Chromatographic Split

Caption: Critical Control Points for 2-ene-VPA. Red nodes indicate primary sources of signal loss (Enzymatic hydrolysis and Volatilization).

Part 4: Frequently Asked Questions (FAQs)

Q: Why do you recommend GC-MS over LC-MS for this compound? A: While LC-MS/MS is sensitive, 2-ene-VPA is a small carboxylic acid (MW ~142) that ionizes poorly in ESI (Electrospray Ionization) and lacks distinct fragmentation patterns for specific MRM transitions, often leading to high background noise. GC-MS (after silylation or alkylation) provides superior chromatographic resolution of isomers (E vs Z) and stable fragment ions.

Q: Can I use TBDMS (tert-butyldimethylsilyl) derivatization? A: Yes, TBDMS is excellent. It adds significant mass, reducing volatility and producing a characteristic


 ion that is highly specific. This is preferred over TMS (trimethylsilyl) derivatives, which are less stable against moisture.

Q: What is the "Keeper Solvent" method? A: This is a technique to prevent your sample from going completely dry.

  • Protocol: Add 20

    
    L of Tetradecane  to your extract tube before putting it in the speed-vac or nitrogen evaporator.
    
  • Result: The volatile organic solvent evaporates, but the 2-ene-VPA partitions into the drop of Tetradecane. You then reconstitute or inject directly from this residual drop.

References
  • Sutton, G. et al. (2025). Quantitative determination of valproic acid in postmortem blood samples - Evidence of strong matrix dependency and instability. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 6437068, (E)-2-propylpent-2-enoic acid. PubChem.[1][2][3] Available at: [Link]

  • Kiang, T. K. et al. (2016). Simultaneous Determination of Valproic Acid and Its Major Metabolites by UHPLC-MS/MS in Chinese Patients. Journal of Chromatographic Science. Available at: [Link]

  • Reith, D. et al. (2001). Valproic acid has temporal variability in urinary clearance of metabolites. PubMed.[3] Available at: [Link]

  • Kassahun, K. et al. (1991). Valproate metabolites in serum and urine during antiepileptic therapy in children with infantile spasms. PubMed.[3] Available at: [Link]

Sources

Technical Support Center: Optimizing Dosage and Administration of 2-Propylpent-2-enoic Acid in Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2-Propylpent-2-enoic acid in animal studies. This guide is designed to provide in-depth, practical advice to navigate the complexities of experimental design, from dose selection to administration and troubleshooting. As a metabolite of the widely used drug Valproic Acid (VPA), this compound presents unique opportunities and challenges in preclinical research.[1] This resource synthesizes available data and field-proven insights to ensure the scientific integrity and success of your investigations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when beginning work with this compound.

Q1: What is this compound and how does it relate to Valproic Acid (VPA)?

A1: this compound, particularly the (E)-isomer (also known as trans-2-en-VPA), is a primary and active metabolite of Valproic Acid (VPA), a well-established anti-epileptic and mood-stabilizing drug.[2][3][4] While VPA is the parent compound, its metabolites, including this compound, contribute to its overall pharmacological and toxicological profile.[5] Researchers study this metabolite to understand its specific contributions to VPA's therapeutic effects and adverse reactions, such as teratogenicity.[2][6]

Q2: What are the primary challenges I should anticipate when working with this compound?

A2: The primary challenges stem from the limited publicly available data specifically for this compound compared to its parent drug, VPA. Key areas requiring careful consideration are:

  • Dosage Selection: There is a lack of established dosage guidelines. Researchers often need to perform pilot studies to determine the optimal dose for their specific animal model and research question.

  • Pharmacokinetics: Like VPA, the half-life and metabolism of this compound can vary significantly between species, making inter-species dose extrapolation challenging.[7]

  • Solubility: As a carboxylic acid, its solubility in aqueous solutions at neutral pH can be limited, necessitating careful vehicle selection and preparation.

  • Potential Toxicity: Metabolites of VPA, including related isomers like 4-ene VPA, have been associated with hepatotoxicity and teratogenicity.[5]

Q3: How should I store this compound and its solutions?

A3: Proper storage is critical to maintain the compound's integrity. Based on data for the compound and its isomers, the following recommendations are made:

FormStorage TemperatureDurationKey Considerations
Solid Compound 2-8°C (Refrigerator)Refer to supplier's CoAProtect from light and moisture.
Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[1]
Stock Solution -80°CUp to 6 monthsPreferred for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[1]

CoA: Certificate of Analysis

Q4: What are the known biological activities of this compound?

A4: Research suggests that this compound possesses biological activity. For instance, it has been shown to have a facilitating action on the acquisition of conditioned behavior with negative reinforcement in mice.[1] In comparative studies with VPA, it has demonstrated the ability to block most forms of epileptiform activity in rat hippocampal and entorhinal cortex slices, in some cases more effectively than VPA at the same concentration.[4]

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during in vivo experiments with this compound.

Issue 1: Poor Solubility and Vehicle Precipitation

Symptoms:

  • Visible precipitate in the vehicle after preparation.

  • Cloudiness or crystallization of the solution upon cooling to room temperature or upon storage.

  • Irritation, inflammation, or precipitation at the injection site in the animal.

Causality: this compound is a lipophilic, acidic compound. Its free acid form has low solubility in neutral aqueous vehicles like saline or phosphate-buffered saline (PBS). The choice of solvent, pH, and co-solvents is therefore critical.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Solubility start Precipitation Observed q1 Is the pH of the vehicle adjusted? start->q1 a1_yes Increase pH further (e.g., to 8.0-9.0) or use a stronger base q1->a1_yes Yes a1_no Adjust pH to ~7.4-8.0 with NaOH to form the soluble sodium salt q1->a1_no No check1 Precipitation Resolved? a1_yes->check1 a1_no->check1 q2 Are co-solvents being used? check1->q2 No end_success Solution is stable. Proceed with experiment. check1->end_success Yes a2_yes Increase co-solvent concentration (e.g., DMSO, PEG400) *Caution: Check toxicity limits* q2->a2_yes Yes a2_no Introduce a biocompatible co-solvent (e.g., 5-10% DMSO, 20-40% PEG400) q2->a2_no No check2 Precipitation Resolved? a2_yes->check2 a2_no->check2 check2->end_success Yes end_fail Consider alternative vehicle (e.g., oil-based) or different administration route. check2->end_fail No

Caption: Decision-making workflow for troubleshooting solubility issues.

Issue 2: Animal Distress or Adverse Reactions Post-Administration

Symptoms:

  • Lethargy, ataxia, or sedation beyond expected levels.

  • Significant weight loss.

  • Visible signs of pain or irritation at the injection site (for parenteral routes).

  • Seizures or other unexpected neurological signs.

Causality: These symptoms can arise from several factors: the dose may be too high, the vehicle may be causing toxicity (e.g., high concentrations of DMSO or ethanol), the administration procedure may be causing stress or injury, or it could be an inherent toxic effect of the compound.

Troubleshooting Steps:

  • Dose-Response Pilot Study: If not already performed, conduct a dose-ranging study with a small number of animals to identify the Maximum Tolerated Dose (MTD). Start with a low dose and escalate gradually.

  • Vehicle Control Group: Always include a group of animals that receives the vehicle only. This will help differentiate between the effects of the compound and the vehicle.

  • Refine Administration Technique:

    • Intraperitoneal (IP): Ensure the injection is in the lower abdominal quadrant to avoid hitting the bladder or cecum. Use an appropriate needle size (e.g., 25-27G for mice).

    • Oral Gavage (PO): Use a proper-sized, flexible gavage needle to prevent esophageal or stomach perforation. Ensure the animal is properly restrained.

    • Subcutaneous (SC): Use a small volume and rotate injection sites to minimize local irritation.

  • Evaluate Vehicle Composition: High percentages of co-solvents like DMSO can cause dehydration and irritation. Try to minimize their concentration or explore alternative, less toxic vehicles such as cyclodextrins or lipid-based formulations.

Part 3: Protocols and Methodologies

Protocol 1: Preparation of an Aqueous Formulation of this compound (Sodium Salt)

This protocol is based on the common practice of converting carboxylic acids to their more water-soluble sodium salts for in vivo use.

Materials:

  • This compound powder

  • Sterile 0.9% saline solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • Sterile water for injection

  • pH meter

  • Sterile conical tubes

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate Required Amounts: Determine the total volume and final concentration of the dosing solution needed. Calculate the mass of this compound required.

  • Initial Suspension: In a sterile conical tube, add approximately 80% of the final volume of sterile saline. While vortexing, slowly add the weighed this compound powder. A milky suspension will form.

  • pH Adjustment: Place the suspension on a stir plate. Slowly add the 1 M NaOH solution dropwise while continuously monitoring the pH. The powder will begin to dissolve as the pH increases and the sodium salt is formed.

  • Target pH: Continue adding NaOH until all the powder has dissolved and the pH is stable between 7.4 and 8.0. A clear solution should be obtained.

  • Final Volume Adjustment: Once fully dissolved, add sterile saline to reach the final desired volume.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile container.

  • Verification and Storage: Confirm the final pH. Store the solution at 2-8°C for short-term use (up to one week) or aliquot and freeze at -20°C for longer storage. Always perform a visual check for precipitation before each use.

Protocol 2: Experimental Workflow for a Pharmacokinetic Pilot Study

This workflow outlines the key steps to determine the basic pharmacokinetic profile of this compound in your chosen animal model.

Caption: Standard workflow for a pilot pharmacokinetic study.

References

  • Ataman Kimya. (n.d.). PROP-2-ENOIC ACID. Retrieved from [Link]

  • Synerzine. (2018). 2-Pentenoic acid, 2-methyl- Safety Data Sheet. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (E)-2-Propylpent-2-enoic Acid. Retrieved from [Link]

  • Angene Chemical. (n.d.). (2E)-2-Propyl-2-pentenoicacid. Retrieved from [Link]

  • PubChem. (n.d.). 2-propyl-2-pentenoic acid, (E)-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (3Z)-2-Propylpent-3-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP0293752A2 - Process for preparing E-2-propyl-2-pentenoic acid and its physiologically compatible salts.
  • Heinemann, U., & Draguhn, A. (1998). Comparison of effects of valproate and trans-2-en-valproate on different forms of epileptiform activity in rat hippocampal and temporal cortex slices. Epilepsia, 39(4), 349–357. Retrieved from [Link]

  • D'Alessandro, G., et al. (2023). Valproic Acid Reduces Invasiveness and Cellular Growth in 2D and 3D Glioblastoma Cell Lines. International Journal of Molecular Sciences, 24(5), 4583. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of valproic acid and analogs. Retrieved from [Link]

  • Google Patents. (n.d.). US4965401A - Process for the preparation of 2-propyl-2-pentenoic acid and its esters.
  • Chateauvieux, S., et al. (2019). Molecular and Therapeutic Potential and Toxicity of Valproic Acid. Journal of Biomedicine and Biotechnology, 2010, 479364. Retrieved from [Link]

  • Lagace, D. C., et al. (2004). Valproic acid: how it works. Or not. Clinical Neuroscience Research, 4(3-4), 215–225. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Performance Guide: 2-Propylpent-2-enoic Acid vs. Valproic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Propylpent-2-enoic acid (also known as trans-2-ene-valproic acid or 2-en-VPA) represents a critical metabolic divergence in the pharmacology of valproates. While it shares the potent anticonvulsant efficacy of its parent compound, Valproic Acid (VPA) , it exhibits a distinctly superior safety profile, particularly regarding teratogenicity.

This guide provides a technical comparison of 2-ene-VPA against VPA, synthesizing in vitro mechanistic data with in vivo outcomes to establish a clear In Vitro-In Vivo Correlation (IVIVC). The data suggests that 2-ene-VPA’s reduced affinity for Histone Deacetylases (HDACs) is the primary driver for its lack of teratogenic potential, making it a high-value target for next-generation antiepileptic drug (AED) development.

Molecular Profile & Metabolic Context

To understand the functional divergence, one must first map the structural relationship. 2-ene-VPA is a direct metabolite of VPA formed via mitochondrial


-oxidation. Unlike the hepatotoxic 4-ene-VPA  metabolite (formed via CYP450-mediated 

-oxidation), 2-ene-VPA is stable and pharmacologically active.
Metabolic Pathway Visualization

The following diagram illustrates the bifurcation of VPA metabolism into "Safe/Active" (2-ene) and "Toxic" (4-ene) pathways.

VPA_Metabolism VPA Valproic Acid (VPA) (Parent Drug) Mito Mitochondrial Beta-Oxidation VPA->Mito Primary Route (~40%) CYP CYP450 (CYP2C9/2A6) VPA->CYP Minor Route (~10%) TwoEne This compound (2-ene-VPA) [Active / Non-Teratogenic] Mito->TwoEne Desaturation FourEne 4-ene-VPA [Hepatotoxic / Teratogenic] CYP->FourEne Delta-Dehydrogenation ThreeKeto 3-Keto-VPA (Inactive) TwoEne->ThreeKeto Beta-Oxidation

Figure 1: Metabolic bifurcation of Valproic Acid. 2-ene-VPA represents the stable intermediate of the mitochondrial pathway.

In Vitro Performance: The Mechanistic Divergence

The core differentiation between VPA and 2-ene-VPA lies in their interaction with epigenetic machinery, specifically Class I Histone Deacetylases (HDACs).

Efficacy Markers (GABAergic Activity)

Both compounds exhibit anticonvulsant activity through the modulation of GABAergic transmission. They inhibit GABA transaminase (GABA-T) and block voltage-gated sodium channels (VGSCs), leading to increased inhibitory tone.[1]

Toxicity Markers (HDAC Inhibition)

VPA is a potent, broad-spectrum HDAC inhibitor (IC50


 1.5 mM).[2] This inhibition leads to hyperacetylation of histones H3 and H4, causing aberrant gene expression during embryogenesis (teratogenicity).
  • 2-ene-VPA acts as a significantly weaker HDAC inhibitor (IC50

    
     2.8 mM), requiring nearly double the concentration to elicit the same epigenetic disruption.
    
Table 1: In Vitro Comparative Metrics
MetricValproic Acid (VPA)This compound (2-ene-VPA)Performance Delta
HDAC Inhibition (IC50) 1.5 mM (Potent)2.8 mM (Weak)2-ene-VPA is ~2x less potent at HDACs (Safer).
GABA-T Inhibition HighHighComparable Efficacy.
Neurotoxicity (Microglia) Induces ApoptosisMinimal Apoptosis2-ene-VPA spares microglial viability.
Histone Hyperacetylation Significant at therapeutic doseNegligible at therapeutic dose2-ene-VPA minimizes epigenetic drift.

In Vivo Performance: Functional Outcomes

The in vitro reduction in HDAC affinity translates directly to in vivo safety without compromising efficacy.

Efficacy: Seizure Protection

In standardized rodent models—Maximal Electroshock (MES) and Pentylenetetrazol (PTZ)—2-ene-VPA demonstrates potency equivalent to or exceeding VPA.

  • Rat Models: 2-ene-VPA is reportedly more potent than VPA in blocking seizures in epileptic rats.

  • Mouse Models: Equipotent doses (200-300 mg/kg) are required for seizure blockade.

Toxicity: Teratogenicity

This is the critical differentiator. VPA is a known human teratogen (causing Neural Tube Defects/Spina Bifida).[3]

  • VPA: Causes exencephaly and embryolethality in mice at 200–400 mg/kg.

  • 2-ene-VPA: Shows no embryotoxicity or teratogenicity in mice even at supratherapeutic doses (up to 600 mg/kg).

Table 2: In Vivo Comparative Metrics
MetricValproic Acid (VPA)This compound (2-ene-VPA)Clinical Implication
Anticonvulsant ED50 (MES) ~200 mg/kg~200 mg/kgEquipotent seizure control.
Teratogenicity (Exencephaly) High Incidence 0% Incidence (at 600 mg/kg)2-ene-VPA is non-teratogenic.
Hepatotoxicity Moderate (via 4-ene metabolite)LowImproved liver safety profile.
Sedation ModerateHigh (at peak dose)2-ene-VPA may be more sedative in mice.

IVIVC Analysis: Bridging the Gap

The correlation between the in vitro HDAC IC50 and the in vivo teratogenic outcome is robust. The data supports a threshold hypothesis: VPA concentrations required for seizure control overlap with HDAC inhibition thresholds, whereas 2-ene-VPA achieves seizure control at concentrations below its HDAC inhibition threshold.

Mechanism of Differential Toxicity

The following flowchart details the causal link between molecular binding and organism-level toxicity.

IVIVC_Mechanism VPA Valproic Acid HDAC HDAC Inhibition (Target) VPA->HDAC High Affinity (IC50 1.5mM) TwoEne 2-ene-VPA TwoEne->HDAC Low Affinity (IC50 2.8mM) HyperAcet Histone Hyperacetylation HDAC->HyperAcet Above Threshold NormalAcet Normal Acetylation HDAC->NormalAcet Below Threshold Terato Teratogenicity (Neural Tube Defects) HyperAcet->Terato Aberrant Gene Expression Safe Normal Fetal Development NormalAcet->Safe Stable Gene Expression

Figure 2: The IVIVC Logic. VPA exceeds the HDAC inhibition threshold at therapeutic doses, triggering teratogenicity. 2-ene-VPA remains below this threshold.

Experimental Protocols

To validate these findings in your own laboratory, use the following self-validating protocols.

Protocol A: Comparative HDAC Inhibition Screen (In Vitro)

Purpose: Determine the IC50 of 2-ene-VPA relative to VPA using a fluorometric activity assay.

  • Reagents: HeLa nuclear extract (source of Class I HDACs), Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Developer solution.

  • Preparation: Prepare 100mM stock solutions of VPA (Sodium Valproate) and 2-ene-VPA in DMSO.

  • Dosing: Create a dilution series (0.1 mM to 10 mM) for both compounds. Include Trichostatin A (TSA) as a positive control (nanomolar range).

  • Incubation:

    • Mix nuclear extract + test compound. Incubate 30 min @ 37°C.

    • Add substrate.[2] Incubate 30 min @ 37°C.

    • Add Developer.[4] Incubate 15 min @ RT.

  • Readout: Measure fluorescence (Ex 360nm / Em 460nm).

  • Validation: The assay is valid only if TSA inhibits >90% activity and DMSO control shows 100% activity.

  • Analysis: Plot log(concentration) vs. % Inhibition. Calculate IC50 using non-linear regression. Expect VPA ~1.5mM and 2-ene-VPA >2.5mM.[2]

Protocol B: In Vivo Teratogenicity Screen (Rodent)

Purpose: Confirm the safety differential in a gestation model.

  • Subjects: NMRI mice, timed-pregnant (plug date = Gestational Day 0).

  • Dosing: Administer a single intraperitoneal (i.p.) injection on Gestational Day 8 (critical window for neural tube closure).

    • Group A: Vehicle (Saline).

    • Group B: VPA (400 mg/kg).

    • Group C: 2-ene-VPA (400 mg/kg).

  • Harvest: Sacrifice dams on Gestational Day 18.

  • Examination:

    • Count implantation sites and resorptions (embryolethality).

    • Examine live fetuses for exencephaly (failure of neural tube closure).

  • Validation: Group B (VPA) must show statistically significant exencephaly (>20% incidence) for the test to be sensitive. Group C should be statistically indistinguishable from Group A.

References

  • Nau, H., et al. (1991). "Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and possible mechanisms." Pharmacology & Toxicology. Link

  • Eyal, S., et al. (2005). "Histone deacetylases inhibition and tumor cells cytotoxicity by CNS-active VPA constitutional isomers and derivatives."[2] Biochemical Pharmacology. Link

  • Löscher, W., et al. (1984). "Anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy." Epilepsy Research. Link

  • Göttlicher, M., et al. (2001).[5] "Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells." The EMBO Journal. Link

  • Phiel, C.J., et al. (2001). "Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen."[6] Journal of Biological Chemistry. Link

Sources

Validating 2-Propylpent-2-enoic Acid (2-ene-VPA) as a Bioactive Marker for Valproic Acid Exposure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While Valproic Acid (VPA) remains the gold standard for therapeutic drug monitoring (TDM) in epilepsy and bipolar disorder, the parent compound alone fails to capture the metabolic nuances that dictate efficacy versus toxicity. 2-Propylpent-2-enoic acid (2-ene-VPA) , the major olefinic metabolite formed via mitochondrial


-oxidation, offers a distinct advantage: it is pharmacologically active, accumulates significantly in plasma due to a longer half-life than the parent drug, and serves as a direct readout of mitochondrial metabolic flux.

This guide validates the use of 2-ene-VPA as a superior biomarker for long-term exposure and metabolic phenotyping, contrasting it with the hepatotoxic 4-ene-VPA isomer.

Part 1: Mechanistic Rationale & Metabolic Pathways

To validate 2-ene-VPA, one must understand its origin. Unlike the toxic 4-ene-VPA (generated via CYP450 microsomes), 2-ene-VPA is generated in the mitochondria. This distinction is critical: 2-ene-VPA levels reflect mitochondrial


-oxidation capacity , whereas 4-ene-VPA levels reflect CYP-mediated stress.
The Bifurcation of VPA Metabolism

The following diagram illustrates the critical divergence in VPA metabolism. Note the separation between the therapeutic mitochondrial pathway (producing 2-ene) and the toxic microsomal pathway.

VPAMetabolism cluster_Mito Mitochondria (Therapeutic Pathway) cluster_Micro Microsomes (Toxic Pathway) cluster_Cyto Cytosol (Excretion) VPA Valproic Acid (VPA) (Parent Drug) VPA_CoA Valproyl-CoA VPA->VPA_CoA CYP CYP450 (CYP2C9, CYP2A6) VPA->CYP UGT Glucuronidation (UGT Enzymes) VPA->UGT BetaOx Mitochondrial Beta-Oxidation VPA_CoA->BetaOx Translocation TwoEneCoA 2-ene-Valproyl-CoA BetaOx->TwoEneCoA Desaturation TwoEne This compound (2-ene-VPA) [BIOACTIVE MARKER] TwoEneCoA->TwoEne Hydrolysis FourEne 2-Propylpent-4-enoic acid (4-ene-VPA) [HEPATOTOXIC] CYP->FourEne Desaturation VPAGlu VPA-Glucuronide (Major Urinary Metabolite) UGT->VPAGlu

Figure 1: Metabolic bifurcation of Valproic Acid. 2-ene-VPA is the product of mitochondrial beta-oxidation, distinct from the toxic 4-ene-VPA formed by CYP450 enzymes.

Part 2: Comparative Analysis of Biomarkers[1]

Why switch or add 2-ene-VPA to your panel? The table below objectively compares the three primary analytes.

FeatureValproic Acid (Parent) 2-ene-VPA (Target) 4-ene-VPA (Alternative)
Primary Utility Compliance & Acute TDMMetabolic Phenotyping & Long-term Exposure Toxicity Prediction (Hepatotoxicity)
Pharmacology AnticonvulsantActive Anticonvulsant (Potentially less teratogenic)Inactive / Toxic (Steatogenic)
Half-Life 9–16 hoursLonger than VPA (Accumulates in plasma)Short (Rapidly eliminated/conjugated)
Analytical Challenge Low (High abundance)High (Isomer separation required)High (Isomer separation required)
Correlation Dose-dependentFlux-dependent (Saturable

-oxidation)
CYP-dependent (Inducible)

Key Insight: 2-ene-VPA is not just a breakdown product; it contributes to the clinical effect. In "non-responsive" patients with normal VPA levels, low 2-ene-VPA may indicate mitochondrial dysfunction preventing the formation of this active metabolite [1][2].

Part 3: Analytical Validation (The "How-To")

The primary failure mode in validating 2-ene-VPA is isomeric interference . 2-ene-VPA and 4-ene-VPA share the same molecular weight (142.2 g/mol ) and similar fragmentation patterns in Mass Spectrometry.

Protocol: LC-MS/MS Separation & Quantification

Standard Protocol derived from validated methodologies [3][6].[1]

1. Sample Preparation (Solid Phase Extraction)

Direct protein precipitation is often insufficient for separating isomers due to matrix effects. SPE is recommended.

  • Matrix: Human Plasma (200 µL).

  • Internal Standard (IS): VPA-d6 or Probenecid.[1][2]

  • Acidification: Add 200 µL 0.2% Formic Acid (Critical to protonate carboxylic groups for SPE retention).

  • SPE Cartridge: HLB or C18 cartridges.

    • Wash: 5% Methanol.

    • Elute: Methanol/Acetonitrile (1:1).

2. Chromatographic Conditions (The Critical Step)

You cannot use a standard rapid C18 gradient. You must use a column capable of shape selectivity.

  • Column: Agilent Poroshell SB-C18 (2.7 µm, 50mm × 4.6mm) or equivalent high-efficiency core-shell particle column.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1][3][4][5]

  • Gradient: Isocratic holds are often necessary between 40-50% B to resolve the ene peaks.

3. Mass Spectrometry (Negative Mode Pseudo-MRM)

VPA and its metabolites fragment poorly.[1][2] The most sensitive method uses "Pseudo-MRM" (monitoring the transition of the parent ion to itself or a stable adduct, as fragmentation is unstable).

  • Ionization: ESI Negative Mode.

  • Transitions:

    • VPA:

      
       143.0 
      
      
      
      143.0[1][2]
    • 2-ene-VPA:

      
       140.9 
      
      
      
      140.9 (Note: 4-ene-VPA has the exact same transition).[1][2]
  • Differentiation: Relies entirely on Retention Time (RT).

    • Typical Order: 4-ene-VPA elutes first

      
       2-ene-VPA 
      
      
      
      VPA.
Validated Workflow Diagram

AnalyticalWorkflow cluster_Prep Sample Prep (Critical for Sensitivity) cluster_LC LC Separation (Isomer Resolution) cluster_MS Detection (Pseudo-MRM) Plasma Plasma Sample (200 µL) Acid Acidification (0.2% Formic Acid) Plasma->Acid SPE Solid Phase Extraction (HLB/C18) Acid->SPE Column Poroshell SB-C18 (Shape Selectivity) SPE->Column Gradient Optimized Gradient (Resolves 2-ene vs 4-ene) Column->Gradient MS ESI Negative Mode m/z 140.9 -> 140.9 Gradient->MS Data Quantification (Area Ratio vs IS) MS->Data

Figure 2: Analytical workflow emphasizing the necessity of shape-selective chromatography to resolve the 2-ene and 4-ene isomers.

Part 4: Interpretation of Results

When validating 2-ene-VPA data, use the following interpretive framework:

  • Therapeutic Range: unlike VPA (50–100 µg/mL), 2-ene-VPA does not have a fixed range. However, it typically tracks at 5–15% of the parent VPA concentration in steady-state patients [6].

  • The Saturation Index: Calculate the ratio:

    
    
    
    • Decreased Ratio: Suggests inhibition of mitochondrial

      
      -oxidation (potential toxicity risk or metabolic idiosyncrasy).
      
    • Increased Ratio: Suggests accumulation, common in chronic dosing.

  • Toxicity Check: If 2-ene-VPA is high but the patient is symptomatic (hepatotoxicity), immediately check 4-ene-VPA levels. High 2-ene does not correlate with hepatotoxicity, whereas high 4-ene does [1][7].

References

  • MDPI. (2023). Therapeutic and Toxic Effects of Valproic Acid Metabolites.[6] Retrieved from [Link][1][7][8][9][10]

  • Semantic Scholar. (2023). Mechanism of Valproic Acid Action and Metabolite Profiling. Retrieved from [Link][1][4][6][7][10][11]

  • National Institutes of Health (PMC). (2015). Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites.[1][2][8][12][13] Retrieved from [Link]

  • ResearchGate. (2025). Stability of VPA, 2-ene VPA and 4-ene VPA in human plasma.[1] Retrieved from [Link][1]

  • National Institutes of Health (PubMed). (2007).[13] Quantification of valproic acid and its metabolite 2-propyl-4-pentenoic acid in human plasma using HPLC-MS/MS.[13] Retrieved from [Link]

  • Korea Science. (2012). Simultaneous Determination of Valproic Acid and its Toxic Metabolites, 4-ene-VPA and 2,4-diene-VPA in Rat Plasma.[14] Retrieved from [Link]

  • National Institutes of Health (PubMed). (2011). Role of oxidative metabolism in the effect of valproic acid on markers of cell viability.[9] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propylpent-2-enoic acid
Reactant of Route 2
2-Propylpent-2-enoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。